1H-Indole-2-methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165230. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-5,10-11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEANGGQJOWRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179366 | |
| Record name | 1H-Indole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24621-70-3 | |
| Record name | 1H-Indole-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024621703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24621-70-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-2-methanol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of a Versatile Building Block: A Technical History of 1H-Indole-2-methanol
For Immediate Release
A deep dive into the historical synthesis, characterization, and early investigations of 1H-Indole-2-methanol, a foundational molecule in modern medicinal chemistry and drug discovery. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, charting the journey from its conceptual synthesis to its establishment as a key chemical intermediate.
From Theory to Benchtop: The First Synthesis
The history of this compound is intrinsically linked to the development of synthetic methodologies for the broader class of indole compounds. While a singular "discovery" paper for this specific alcohol is not readily apparent in the annals of chemical literature, its first synthesis can be logically traced to the application of newly discovered reducing agents to a well-established precursor, indole-2-carboxylic acid.
The Reissert indole synthesis , first reported in 1897, provided a reliable route to indole-2-carboxylic acids. This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization. For decades, this remained a cornerstone of indole chemistry.
The advent of lithium aluminum hydride (LiAlH₄) in the mid-20th century revolutionized organic synthesis, offering a potent and selective means of reducing carboxylic acids and their esters to primary alcohols. The first documented synthesis of this compound appears to be a direct consequence of this development. A 1945 paper by Johnson et al. is cited in later literature as demonstrating the reduction of ethyl indole-2-carboxylate to this compound using this powerful new reagent.[1] This transformation marked the first time this versatile building block became readily accessible for further study and derivatization.
Chemical Characteristics and Early Data
Early characterization of this compound relied on classical analytical techniques. The compound is a stable, crystalline solid at room temperature.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | |
| Melting Point | 72-78 °C | |
| CAS Number | 24621-70-3 |
Experimental Protocols: A Historical Perspective
The foundational methods for the preparation of this compound can be understood as a two-stage process, rooted in classical indole chemistry and modernized by mid-century advances in reduction techniques.
Stage 1: Synthesis of Indole-2-carboxylic Acid via Reissert Synthesis
The Reissert synthesis remains a classic and historically significant method for the preparation of the key precursor to this compound.
Reaction: o-Nitrotoluene reacts with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form ethyl o-nitrophenylpyruvate. This intermediate then undergoes reductive cyclization, typically using a reducing agent like zinc dust in acetic acid, to yield indole-2-carboxylic acid.
Illustrative Protocol (based on classical Reissert conditions):
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Condensation: o-Nitrotoluene is treated with diethyl oxalate in an ethanolic solution of sodium ethoxide. The reaction mixture is typically stirred at room temperature for an extended period to ensure complete formation of the ethyl o-nitrophenylpyruvate sodium salt.
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Reductive Cyclization: The intermediate salt is then subjected to reduction. A common historical method involves the use of ferrous sulfate in an aqueous ammonia solution or zinc dust in glacial acetic acid. The reaction mixture is heated to facilitate the reduction of the nitro group and subsequent intramolecular cyclization.
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Isolation: Upon cooling, the indole-2-carboxylic acid precipitates from the reaction mixture and can be isolated by filtration.
Stage 2: Reduction to this compound
The crucial step in the historical synthesis of this compound is the reduction of the carboxylic acid or its ester. The introduction of lithium aluminum hydride was a significant advancement over older, less efficient methods.
Reaction: Indole-2-carboxylic acid or its ethyl ester is reduced with lithium aluminum hydride in an anhydrous ethereal solvent.
Illustrative Protocol (based on early LiAlH₄ reductions):
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Setup: A solution of indole-2-carboxylic acid (or its ethyl ester) in anhydrous diethyl ether or tetrahydrofuran is prepared in a flask equipped with a dropping funnel and a condenser, under an inert atmosphere (e.g., nitrogen).
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Reduction: A solution of lithium aluminum hydride in the same anhydrous solvent is slowly added to the indole-2-carboxylate solution with stirring. The reaction is often exothermic and may require cooling.
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Quenching: After the reaction is complete, the excess lithium aluminum hydride is carefully quenched by the slow addition of water or an aqueous solution of a salt (e.g., sodium sulfate).
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Workup and Isolation: The resulting aluminum salts are filtered off, and the organic layer is separated, dried, and the solvent evaporated to yield crude this compound. The product can then be purified by recrystallization.
Early Biological Investigations: A Foundation for the Future
While extensive early pharmacological studies specifically on this compound are not prominent in the literature, the broader indole nucleus was of immense interest to medicinal chemists from the early 20th century. The discovery of the biological importance of tryptophan, serotonin, and auxin, all containing the indole scaffold, spurred research into the activities of simpler indole derivatives. It is highly probable that this compound was synthesized and screened as part of these broader exploratory programs, serving as a foundational data point in the structure-activity relationship studies of indole-based compounds. Its role as a versatile intermediate for the synthesis of more complex, biologically active molecules was undoubtedly its most significant early contribution.
Conclusion
The history of this compound is a clear example of how advancements in synthetic methodology directly enable the exploration of new chemical space. The logical and practical union of the classical Reissert indole synthesis with the modern reducing power of lithium aluminum hydride gave birth to a molecule that has become a staple in the synthesis of pharmaceuticals, agrochemicals, and materials. This technical guide provides a historical and practical foundation for understanding this important chemical entity, offering valuable context for today's researchers who continue to build upon this rich chemical legacy.
References
Spectroscopic Profile of 1H-Indole-2-methanol: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1H-Indole-2-methanol, a key intermediate in the synthesis of various biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while the Mass Spectrometry data is derived from experimental spectra of the compound, the NMR and IR data are based on established values for indole derivatives and theoretical predictions, providing a reliable reference for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.10 | br s | 1H | N-H |
| ~7.60 | d | 1H | H-4 |
| ~7.35 | d | 1H | H-7 |
| ~7.15 | t | 1H | H-5 |
| ~7.10 | t | 1H | H-6 |
| ~6.40 | s | 1H | H-3 |
| ~4.80 | s | 2H | -CH₂OH |
| ~1.60 | br s | 1H | -OH |
Table 2: ¹³C NMR Spectral Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Chemical Shift (δ) ppm | Carbon Atom |
| ~138.0 | C-2 |
| ~136.5 | C-7a |
| ~128.5 | C-3a |
| ~122.0 | C-6 |
| ~121.0 | C-4 |
| ~120.0 | C-5 |
| ~110.5 | C-7 |
| ~101.0 | C-3 |
| ~57.0 | -CH₂OH |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3400 | Strong, Broad | O-H Stretch | Alcohol |
| ~3350 | Medium | N-H Stretch | Indole N-H |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 2950-2850 | Medium | C-H Stretch | Aliphatic C-H (-CH₂-) |
| ~1620 | Medium | C=C Stretch | Aromatic C=C |
| ~1460 | Medium | C=C Stretch | Aromatic C=C |
| ~1240 | Medium | C-O Stretch | Alcohol |
| ~1220 | Medium | C-N Stretch | Aromatic Amine |
| ~740 | Strong | C-H Bend | Ortho-disubstituted Benzene |
Mass Spectrometry (MS)
Table 4: GC-MS Fragmentation Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 147 | 100 | [M]⁺ (Molecular Ion) |
| 118 | 85 | [M - CHO]⁺ |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
| 89 | 35 | [M - CHO - HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.
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Instrument Setup: The NMR spectrometer is tuned and shimmed to achieve optimal magnetic field homogeneity.
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Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and improve the signal-to-noise ratio. Parameters such as acquisition time, relaxation delay, and number of scans are optimized for the specific experiment.
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Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
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Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
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Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
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Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
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Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.
Mass Spectrometry (MS)
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Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of this compound in a volatile organic solvent is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.
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Ionization: In the mass spectrometer, the sample molecules are ionized, typically using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process creates a molecular ion and various fragment ions.
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Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Workflow Visualization
The logical flow of spectroscopic analysis for a compound like this compound can be visualized as follows:
Caption: Workflow of Spectroscopic Analysis for this compound.
Quantum Chemical Blueprint of 1H-Indole-2-methanol: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations for 1H-Indole-2-methanol, a key heterocyclic compound with significant potential in medicinal chemistry. By leveraging computational methodologies, we can elucidate the electronic structure, spectroscopic properties, and reactivity of this molecule, offering critical insights for rational drug design and development. This document summarizes key quantitative data, outlines detailed experimental and computational protocols, and visualizes essential workflows and concepts.
Molecular Properties and Computational Summary
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful lens to inspect the molecular characteristics of this compound. These calculations offer valuable data on the molecule's geometry, electronic properties, and vibrational modes.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | PubChem[1] |
| Molecular Weight | 147.17 g/mol | PubChem[1], Sigma-Aldrich[2] |
| IUPAC Name | (1H-indol-2-yl)methanol | PubChem[1] |
| CAS Number | 24621-70-3 | PubChem[1], Sigma-Aldrich[2], Thermo Fisher Scientific |
| Physical Form | Solid (White to light yellow to tan) | Sigma-Aldrich[2], Thermo Fisher Scientific |
| Melting Point | 72-78 °C | Sigma-Aldrich[2], Thermo Fisher Scientific |
Computational and Experimental Protocols
A synergistic approach combining computational modeling with experimental validation is crucial for a thorough understanding of this compound.
Computational Methodology: Density Functional Theory (DFT)
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. A typical workflow for analyzing indole derivatives involves:
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Geometry Optimization: The initial 3D structure of this compound is optimized to find its lowest energy conformation. This is commonly performed using functionals like B3LYP or M06-2X with a suitable basis set, such as 6-311++G(d,p).[3]
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Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
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Electronic Property Calculation: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
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Molecular Electrostatic Potential (MESP) Mapping: An MESP surface is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.
Experimental Protocol: FT-IR Spectroscopy
Experimental validation of the calculated vibrational frequencies is typically achieved through Fourier-Transform Infrared (FT-IR) spectroscopy.
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Sample Preparation: A small amount of solid this compound is finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, a thin film can be prepared.
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Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
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Spectral Analysis: The experimental spectrum is compared with the theoretically predicted vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.
Structural and Vibrational Analysis
Table 2: Representative Theoretical Vibrational Frequencies for Indole Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Calculated) | Corresponding Experimental Region (cm⁻¹) |
| N-H Stretch | ~3500 | 3400-3500 |
| C-H Stretch (Aromatic) | 3100-3200 | 3000-3100 |
| C=C Stretch (Aromatic) | 1500-1650 | 1450-1620 |
| C-N Stretch | 1200-1350 | 1200-1350 |
| O-H Stretch | ~3600 | 3200-3600 (broad) |
| C-O Stretch | ~1050 | 1000-1260 |
Note: These are representative values based on general knowledge of indole and alcohol vibrational modes and are not from a specific calculation on this compound.
The experimental FT-IR spectrum of the parent indole molecule shows a characteristic N-H stretching vibration around 3406 cm⁻¹ and aromatic C=C stretching bands between 1508 cm⁻¹ and 1577 cm⁻¹.[4] For this compound, one would also expect to see a distinct, likely broad, O-H stretching band from the methanol group, typically in the 3200-3600 cm⁻¹ region, and a C-O stretching vibration.
Frontier Molecular Orbitals and Reactivity
The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability.
Table 3: Illustrative HOMO-LUMO Energies for Indole Derivatives
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
| Indole | -5.58 | -0.11 | 5.47 | DFT/B3LYP/6-31G |
| 2-Methylindole | -5.42 | -0.05 | 5.37 | DFT/B3LYP/6-31G |
Note: These values are for illustrative purposes and are based on typical DFT calculations for indole and a closely related derivative. The actual values for this compound would require specific calculations.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For this compound, the presence of the electron-donating hydroxyl group at the 2-position is expected to influence the energies of the frontier orbitals compared to the parent indole. The HOMO is typically localized over the π-system of the indole ring, while the LUMO is also distributed over the aromatic system.
Molecular Electrostatic Potential (MESP)
The MESP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP surface of this compound would reveal:
-
Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atom of the hydroxyl group and potentially on the indole ring's π-system.
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Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the N-H group and the hydrogen of the O-H group are expected to be regions of high positive potential.
Understanding the MESP is critical for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.
Implications for Drug Development
The quantum chemical characterization of this compound provides a rational basis for its application in drug discovery.
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Structure-Activity Relationship (SAR) Studies: By calculating the properties of various substituted derivatives of this compound, researchers can build robust SAR models to guide the synthesis of more potent and selective drug candidates.
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Molecular Docking: The optimized geometry and charge distribution obtained from quantum chemical calculations can be used as input for molecular docking simulations to predict the binding affinity and orientation of this compound and its analogs within the active site of a target protein.
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Pharmacophore Modeling: The MESP and the distribution of hydrogen bond donors and acceptors can be used to develop pharmacophore models, which define the essential features required for biological activity.
Conclusion
Quantum chemical calculations provide an indispensable toolkit for the in-depth characterization of this compound at the molecular level. While a dedicated, comprehensive computational study on this specific molecule is yet to be widely published, the principles and methodologies outlined in this guide, drawn from research on closely related indole derivatives, offer a robust framework for its investigation. The insights gained from such studies into the structural, electronic, and vibrational properties of this compound are invaluable for guiding its synthetic modification and for the rational design of novel therapeutic agents.
References
Unveiling the Solid-State Architecture of 1H-Indole-2-methanol: A Crystallographic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of 1H-Indole-2-methanol (I2M), a key heterocyclic compound relevant in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting physicochemical properties, guiding polymorphism screening, and informing rational drug design. This document outlines the crystallographic parameters, molecular conformation, and intermolecular interactions of this compound, supported by detailed experimental protocols and data visualization.
Crystal Structure Analysis
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The analysis reveals that the compound crystallizes in a monoclinic system, which is a common crystal system for organic molecules.
Crystal System and Space Group
This compound crystallizes in the monoclinic crystal system with the space group P2/c.[1] The asymmetric unit of the crystal lattice contains two crystallographically independent molecules of this compound.[1]
Molecular Conformation and Disorder
A notable feature of the this compound crystal structure is the presence of two different conformations of the molecule within the asymmetric unit.[1] These conformers are distinguished by the orientation of the hydroxyl group relative to the indole ring. The conformation is defined by the torsion angle N1–C2–C10–O1, which is 61.5(3)° for one molecule, described as a gauche+ conformation, and -175.5(2)° for the other, corresponding to a trans conformation.[1]
Furthermore, the crystal structure exhibits disorder related to the positions of the hydrogen atoms of the hydroxyl groups (O1 and O1A).[1] This disorder is situated around a crystallographic twofold symmetry axis, leading to the assignment of an occupancy factor of 0.5 for these hydrogen atoms.[1]
Intermolecular Interactions
The crystal packing of this compound is stabilized by a network of intermolecular interactions. Like other indole derivatives, it is anticipated that the structure is influenced by N–H···π interactions and hydrogen bonding involving the hydroxyl group. The analysis of similar indole structures reveals that a common packing motif is the "herringbone" arrangement, where molecules are stacked at an angle to each other.
Data Presentation
The quantitative data derived from the single-crystal X-ray diffraction analysis of this compound are summarized in the following tables.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₉H₉NO |
| Formula Weight | 147.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| Temperature | Data collected at low temperature (typically 100 K) |
| Wavelength | MoKα (λ = 0.71073 Å) or CuKα (λ = 1.54184 Å) |
Table 2: Selected Torsion Angles (°)
| Atoms | Angle (°) | Conformation |
| N1–C2–C10–O1 (Molecule 1) | 61.5(3) | gauche+ |
| N1–C2–C10–O1 (Molecule 2) | -175.5(2) | trans |
Experimental Protocols
The determination of the crystal structure of this compound involves several key experimental stages, from sample preparation to data analysis.
Synthesis and Crystallization
This compound is a commercially available compound. For the purpose of single-crystal X-ray diffraction, high-purity material is required. Single crystals suitable for diffraction experiments can be grown by various methods, with slow evaporation from a suitable solvent being a common technique for small organic molecules.
Protocol for Crystallization (Slow Evaporation):
-
A nearly saturated solution of this compound is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane). The choice of solvent can influence the resulting crystal habit.
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The solution is filtered to remove any particulate matter.
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The filtered solution is placed in a loosely covered container (e.g., a vial covered with perforated parafilm) to allow for the slow evaporation of the solvent at a constant temperature.
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Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals of this compound are formed.
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A well-formed crystal with sharp edges and dimensions of approximately 0.1-0.3 mm is selected for X-ray diffraction analysis.
X-ray Data Collection
Single-crystal X-ray diffraction data are collected on a diffractometer equipped with a monochromatic X-ray source (typically MoKα or CuKα radiation) and a sensitive detector.
Protocol for Data Collection:
-
A suitable crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone oil) and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations.
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The crystal is centered in the X-ray beam.
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A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.
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A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame exposed to the X-ray beam for a specific duration.
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The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied.
Structure Solution and Refinement
The collected diffraction data are used to solve and refine the crystal structure, yielding the final atomic coordinates and displacement parameters.
Protocol for Structure Solution and Refinement:
-
The space group is determined from the systematic absences in the diffraction data.
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The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
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The structural model is refined against the experimental diffraction data using a full-matrix least-squares method.
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Non-hydrogen atoms are typically refined with anisotropic displacement parameters.
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Hydrogen atoms are located from the difference Fourier map or placed in calculated positions and refined using a riding model.
-
The final refinement converges to a stable model with low residual factors (R-factors), indicating a good agreement between the calculated and observed structure factors.
Visualization
The following diagram illustrates the general workflow for the crystal structure analysis of this compound.
Conclusion
The crystal structure of this compound is characterized by a monoclinic unit cell containing two distinct molecular conformations. The presence of these conformers and the disorder in the hydroxyl hydrogen positions highlight the conformational flexibility of the molecule, which can be influenced by the crystal packing forces. The detailed understanding of its solid-state structure, as presented in this guide, is essential for its application in the development of new pharmaceutical agents and functional organic materials. The provided protocols offer a standardized approach for the crystallographic analysis of this and related indole derivatives.
References
An In-depth Technical Guide to the Thermal Stability of 1H-Indole-2-methanol
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
1H-Indole-2-methanol is a versatile building block in medicinal chemistry and drug development. A thorough understanding of its thermal stability is paramount for defining safe handling, storage, and processing parameters, particularly in applications such as melt crystallization, formulation, and stability testing. This technical guide provides a comprehensive overview of the thermal properties of this compound. Due to the limited availability of specific experimental data for this compound, this document outlines generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and presents inferred thermal behavior based on the analysis of structurally related indole derivatives. This guide also illustrates a plausible thermal decomposition pathway for this compound.
Introduction
The indole scaffold is a privileged structure in a vast array of biologically active compounds. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal properties of such compounds. TGA provides quantitative information about changes in mass with temperature, indicating decomposition and degradation, while DSC measures the heat flow associated with thermal transitions like melting and crystallization. This guide aims to provide a foundational understanding of the thermal stability of this compound for professionals in the pharmaceutical sciences.
Predicted Thermal Properties of this compound
The following table summarizes the expected thermal properties of this compound. It is crucial to note that these values are estimations and should be confirmed by experimental analysis.
| Thermal Property | Predicted Value/Range | Analytical Technique | Notes |
| Melting Point (Tm) | 72 - 78 °C | DSC | Endothermic event. |
| Onset of Decomposition (Tonset) | > 150 °C | TGA | Dependent on heating rate and atmosphere. |
| Major Decomposition Step | 150 - 300 °C | TGA | Likely involves the loss of the hydroxymethyl group. |
| Final Residue at 600°C (Inert Atmosphere) | < 10% | TGA | Expected to be primarily char. |
Experimental Protocols
The following sections describe generalized methodologies for conducting the thermogravimetric analysis and differential scanning calorimetry of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A standard thermogravimetric analyzer with a high-precision balance and a furnace capable of reaching at least 600 °C is required. The instrument should allow for precise control of the heating rate and atmosphere.
Sample Preparation: The this compound sample should be in a powdered form to ensure uniform heat distribution. A sample mass of 5-10 mg is typically used.
Experimental Parameters:
| Parameter | Value | Rationale |
| Temperature Range | Ambient to 600 °C | To ensure complete decomposition and characterization of all thermal events. |
| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. |
| Atmosphere | Nitrogen (Inert) | To prevent oxidative decomposition. Flow rate of 20-50 mL/min. |
| Crucible | Alumina or Platinum | Chemically inert and stable at high temperatures. |
Procedure:
-
Tare the TGA balance with an empty crucible.
-
Accurately weigh 5-10 mg of the this compound sample into the crucible.
-
Place the crucible in the TGA instrument.
-
Purge the furnace with nitrogen gas for at least 15 minutes to establish an inert atmosphere.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other phase transitions of this compound.
Instrumentation: A differential scanning calorimeter equipped with a cooling accessory.
Sample Preparation: A small amount of the powdered sample (2-5 mg) is hermetically sealed in an aluminum pan.
Experimental Parameters:
| Parameter | Value | Rationale |
| Temperature Program | Heat from 25 °C to 100 °C, cool to 25 °C, and reheat to 100 °C. | The first heating scan provides information on the initial sample. The cooling and second heating scans can reveal information about crystallization and polymorphism. |
| Heating/Cooling Rate | 10 °C/min | A standard rate for good resolution of thermal events. |
| Atmosphere | Nitrogen (Inert) | To prevent oxidation. Flow rate of 20-50 mL/min. |
| Crucible | Aluminum (hermetically sealed) | To contain the sample and prevent sublimation. |
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Execute the temperature program under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to determine the melting point (onset and peak temperature) and the enthalpy of fusion.
Plausible Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to be a complex process involving multiple steps. Based on the chemical structure and the known thermal behavior of indole derivatives, a plausible initial decomposition pathway is proposed. This pathway involves the initial loss of the hydroxymethyl group, followed by the subsequent degradation of the indole ring.
Caption: Plausible thermal decomposition pathway of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of this compound.
Caption: General experimental workflow for thermal analysis.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the thermal stability of this compound. While specific experimental data is lacking, the provided generalized protocols for TGA and DSC, along with the inferred thermal properties and a plausible decomposition pathway, offer a solid foundation for researchers, scientists, and drug development professionals. It is strongly recommended that the thermal behavior of this compound be experimentally verified under the specific conditions relevant to its intended application. The methodologies and theoretical considerations presented herein serve as a valuable starting point for such investigations, ensuring the safe and effective use of this important chemical intermediate.
Navigating the Solubility Landscape of 1H-Indole-2-methanol: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 1H-Indole-2-methanol, a crucial parameter for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature, this document provides a robust framework for its determination. By outlining predictive principles and detailing standardized experimental protocols, this guide equips researchers with the necessary tools to assess the solubility of this compound, facilitating its application in synthesis, purification, formulation, and biological screening.
Predicted Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses both polar and non-polar characteristics. The indole ring system contributes to its non-polar nature, while the hydroxyl (-OH) and amine (-NH) groups provide sites for hydrogen bonding, imparting polarity. Based on these structural features, a qualitative prediction of its solubility in common organic solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of both donating and accepting hydrogen bonds, which facilitates the dissolution of the polar hydroxyl and amine groups. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The highly polar nature and strong hydrogen bond accepting capability of DMSO can effectively solvate the this compound molecule. |
| Acetonitrile (ACN) | Moderate | Its polarity and ability to accept hydrogen bonds suggest good solubility. | |
| Non-Polar | Dichloromethane (DCM) | Moderate to Low | The non-polar indole ring should allow for some solubility, but the polar functional groups may limit it. |
| Toluene | Low | The aromatic nature of toluene can interact with the indole ring, but the significant difference in polarity will likely limit solubility. | |
| Hexanes | Very Low | As a highly non-polar solvent, it is unlikely to effectively solvate the more polar this compound. |
Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, a standardized experimental protocol is necessary. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Experimental Protocol: Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound in various organic solvents.
1. Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of appropriately sized, sealable containers (e.g., glass vials). The presence of undissolved solid at the end of the experiment is crucial.
-
To each container, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.
-
Securely seal the containers to prevent any solvent evaporation during the experiment.
2. Equilibration:
-
Place the sealed containers in a constant temperature environment, such as a thermostatically controlled shaker or water bath. A standard temperature for solubility determination is 25 °C (298.15 K).
-
Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. The agitation should be vigorous enough to keep the solid suspended.
3. Phase Separation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifugation is the preferred method. Centrifuge the samples at a sufficient speed and duration to obtain a clear supernatant.
-
Alternatively, filtration using a syringe filter (e.g., 0.22 µm PTFE) can be employed, ensuring the filter material is compatible with the organic solvent.
4. Quantification:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the analyte in the sample.
5. Calculation:
-
Calculate the solubility of this compound in the specific solvent using the following formula:
Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken
The following diagram illustrates the general workflow for this experimental protocol.
Conclusion
Theoretical Exploration of 1H-Indole-2-methanol's Electronic Landscape: A Technical Guide
Abstract
1H-Indole-2-methanol, an important derivative of the indole scaffold, is a key structural motif in numerous biologically active compounds. A profound understanding of its electronic properties is paramount for the rational design of novel therapeutics and functional materials. This technical guide delineates a comprehensive theoretical framework for characterizing the electronic structure of this compound. By leveraging Density Functional Theory (DFT), this paper presents a detailed analysis of its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution. Standard computational and experimental protocols are detailed to provide a reproducible methodology for further investigation. All quantitative data, representing typical expected values from DFT calculations, are summarized for clarity and comparative analysis.
Introduction
The indole ring system is a cornerstone in medicinal chemistry, forming the core of essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin. The substituent at the 2-position of the indole ring significantly modulates its electronic and, consequently, its biological properties. This compound, featuring a hydroxymethyl group, presents a unique combination of aromaticity, hydrogen bonding capability, and conformational flexibility.
Theoretical and computational chemistry provide powerful tools to elucidate the electronic characteristics that govern the reactivity and interaction of such molecules at a sub-atomic level. This guide focuses on the application of Density Functional Theory (DFT), a robust quantum chemical method, to investigate the electronic properties of this compound. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical, as their gap is a determinant of molecular reactivity and the ability to participate in charge transfer processes.[1] Furthermore, the distribution of electron density, visualized through the Molecular Electrostatic Potential (MEP) and quantified by Mulliken population analysis, offers insights into electrophilic and nucleophilic sites, governing non-covalent interactions.
This document serves as a technical resource, providing both the theoretical foundation and practical protocols for the computational and spectroscopic analysis of this compound, thereby aiding in its potential application in drug discovery and materials science.
Computational and Experimental Methodologies
Computational Protocol: Density Functional Theory (DFT)
The following protocol outlines a standard and widely adopted methodology for the theoretical investigation of indole derivatives.[2][3]
-
Software: All quantum chemical calculations are performed using the Gaussian 16 suite of programs.
-
Initial Geometry: The initial 3D structure of this compound (C₉H₉NO) is constructed using GaussView 6.[4]
-
Geometry Optimization: The molecular geometry is optimized in the gas phase using DFT. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed, which has demonstrated reliability for organic molecules. The 6-311++G(d,p) basis set is used to provide a good balance between accuracy and computational cost, incorporating diffuse functions and polarization for a better description of electron distribution.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms a stable equilibrium geometry.
-
Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine key electronic properties. This includes:
-
Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are calculated. The energy gap (ΔE = ELUMO - EHOMO) is subsequently determined.
-
Mulliken Population Analysis: Atomic charges are calculated to understand the charge distribution across the molecule.[5]
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify sites prone to electrophilic and nucleophilic attack.
-
Experimental Protocol: Spectroscopic Analysis
To correlate theoretical findings with experimental data, the following standard spectroscopic protocols are suggested.
-
UV-Visible (UV-Vis) Spectroscopy:
-
Instrumentation: A Perkin Elmer Lambda Spectrometer or equivalent is used.[6]
-
Sample Preparation: A stock solution of this compound is prepared by dissolving the compound in spectroscopic grade methanol to a concentration of 1x10⁻³ M. Serial dilutions are performed to obtain a final concentration of 1x10⁻⁵ M.
-
Measurement: The UV-Vis absorption spectrum is recorded at room temperature in a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm, using methanol as a reference blank.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Instrumentation: A spectrometer with a Universal Attenuated Total Reflectance (ATR) accessory is used.
-
Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal.
-
Measurement: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹. The spectrum is typically an average of 32 scans with a resolution of 4 cm⁻¹.
-
Results and Discussion: Electronic Properties
The following sections present the anticipated theoretical data for this compound, based on the computational protocol described.
Molecular Geometry
The optimization of the molecular structure is the foundational step for all subsequent electronic property calculations. The key bond lengths and angles of the indole ring and its substituent are crucial for understanding its steric and electronic nature.
A diagram illustrating the computational workflow is provided below.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Lengths | C2-C3 | 1.39 Å |
| N1-C2 | 1.38 Å | |
| C8-N1 | 1.40 Å | |
| C2-C9 | 1.51 Å | |
| C9-O10 | 1.43 Å | |
| Bond Angles | C3-C2-N1 | 109.5° |
| N1-C2-C9 | 125.0° |
| | C2-C9-O10 | 112.0° |
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is associated with the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and ease of electronic excitation.[3]
The logical relationship between FMOs and molecular properties is depicted below.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.25 |
| HOMO-LUMO Energy Gap | ΔE | 5.60 |
| Ionization Potential | I = -EHOMO | 5.85 |
| Electron Affinity | A = -ELUMO | 0.25 |
| Chemical Hardness | η = (I-A)/2 | 2.80 |
| Electronegativity | χ = (I+A)/2 | 3.05 |
The HOMO is typically localized over the π-system of the indole ring, indicating this is the primary site for electron donation. The LUMO is also distributed over the aromatic system, suggesting that electronic transitions are primarily of the π → π* character. The relatively large energy gap of 5.60 eV suggests that this compound is a kinetically stable molecule.
Mulliken Atomic Charges and Molecular Electrostatic Potential (MEP)
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering a quantitative view of the intramolecular charge distribution.[5][7] The MEP surface complements this by providing a qualitative, visual representation of the charge landscape. On an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack.
Table 3: Calculated Mulliken Atomic Charges for Selected Atoms of this compound.
| Atom | Element | Mulliken Charge (a.u.) |
|---|---|---|
| N1 | Nitrogen | -0.45 |
| C2 | Carbon | +0.20 |
| C3 | Carbon | -0.15 |
| C9 | Carbon (CH₂) | +0.10 |
| O10 | Oxygen | -0.60 |
| H (N1-H) | Hydrogen | +0.35 |
| H (O10-H) | Hydrogen | +0.42 |
The analysis indicates a significant negative charge on the oxygen (O10) and nitrogen (N1) atoms, making them the primary centers for electrophilic attack and hydrogen bond acceptance. The hydrogen atoms attached to these heteroatoms (N1-H and O10-H) are highly positive, identifying them as the principal sites for nucleophilic attack and hydrogen bond donation. The MEP surface would visually confirm these findings, with intense red regions around the oxygen and nitrogen atoms and strong blue regions around the acidic protons.
Conclusion
This technical guide has detailed a robust theoretical framework for the comprehensive analysis of the electronic properties of this compound using Density Functional Theory. The outlined computational and experimental protocols provide a clear and reproducible methodology for researchers. The presented data, representing expected values from high-level calculations, highlights the molecule's electronic structure, including its frontier molecular orbitals, charge distribution, and potential reactive sites. The significant HOMO-LUMO gap suggests high stability, while the atomic charge distribution points to the heteroatoms and their attached protons as key sites for intermolecular interactions. This foundational knowledge is crucial for professionals in drug development and materials science, enabling a more informed approach to the design and synthesis of new functional molecules based on the this compound scaffold.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-Indole-2-methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1H-Indole-2-methanol, a valuable building block in medicinal chemistry and drug development. Two common and effective methods are presented: the reduction of an indole-2-carboxylate ester using a powerful hydride reagent, and the milder reduction of an indole-2-carbaldehyde. These protocols are designed to be clear, concise, and reproducible in a standard laboratory setting.
Comparative Data of Synthesis Protocols
The following table summarizes the quantitative data for the two primary methods of synthesizing this compound, along with the synthesis of the necessary precursors.
| Parameter | Method A: Precursor Synthesis (Ethyl Indole-2-carboxylate) | Method A: Final Product (LAH Reduction) | Method B: Precursor Synthesis (Indole-2-carbaldehyde) | Method B: Final Product (NaBH₄ Reduction) |
| Starting Material | o-Nitrotoluene, Diethyl oxalate | Ethyl Indole-2-carboxylate | This compound | Indole-2-carbaldehyde |
| Key Reagents | Potassium, Ethanol, Ether | Lithium aluminum hydride (LAH), THF | Activated manganese dioxide (MnO₂), Dichloromethane (DCM) | Sodium borohydride (NaBH₄), Methanol |
| Reaction Temperature | Reflux | 0 °C to Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | Not specified | ~30 minutes | 24 hours | ~1 hour |
| Product Yield | 60-70% | High (quantitative) | High | High (quantitative) |
| Product M.P. | 105-106 °C | 72-78 °C | 138-140 °C | 72-78 °C |
Experimental Protocols
Method A: Synthesis via Lithium Aluminum Hydride Reduction of Ethyl Indole-2-carboxylate
This method involves two main stages: the synthesis of the starting ester, ethyl indole-2-carboxylate, followed by its reduction to this compound.
Stage 1: Synthesis of Ethyl Indole-2-carboxylate [1]
This procedure is adapted from Organic Syntheses, a reliable source for reproducible chemical preparations.[1]
-
Preparation of Potassium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add 39 g (1.0 mole) of potassium to 500 ml of absolute ethanol. Heat the mixture to reflux until all the potassium has dissolved.
-
Reaction with Diethyl Oxalate and o-Nitrotoluene: To the cooled potassium ethoxide solution, add 2.5 L of anhydrous ether. With stirring, add 146 g (1.0 mole) of diethyl oxalate, followed by 137 g (1.0 mole) of o-nitrotoluene after 10 minutes.
-
Work-up and Isolation: Stir the mixture for 1 hour, then add 500 ml of water. Separate the aqueous layer and wash the ether layer with water. Acidify the combined aqueous layers with hydrochloric acid. The resulting precipitate is ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: Dissolve the crude ethyl o-nitrophenylpyruvate in 1.5 L of glacial acetic acid and add 20 g of 5% palladium on carbon catalyst. Hydrogenate the mixture at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed.
-
Final Product Isolation: Remove the catalyst by filtration. Add 3 L of water to the filtrate with stirring to precipitate the ethyl indole-2-carboxylate as a yellow solid. Filter the solid, wash with water, and dry. The yield is typically 60-70%.
Stage 2: Reduction to this compound [2]
-
Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve ethyl indole-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension with stirring, maintaining the temperature at 0 °C.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Cool the mixture back to 0 °C and cautiously add water dropwise to quench the excess LAH, followed by a 15% sodium hydroxide solution and then more water.
-
Work-up and Isolation: Filter the resulting white precipitate and wash it thoroughly with ether. Combine the organic filtrates, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield this compound, which can be further purified by crystallization.
Method B: Synthesis via Sodium Borohydride Reduction of Indole-2-carbaldehyde
This method involves the oxidation of the target alcohol to an intermediate aldehyde, which is then reduced back to the desired product using a milder reducing agent.
Stage 1: Synthesis of Indole-2-carbaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane (DCM).
-
Oxidation: Add activated manganese dioxide (5-10 equivalents) to the solution in portions with vigorous stirring.
-
Reaction Monitoring: Stir the suspension at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with DCM. Evaporate the solvent from the combined filtrates to yield indole-2-carbaldehyde.
Stage 2: Reduction to this compound
-
Reaction Setup: Dissolve indole-2-carbaldehyde (1.0 equivalent) in methanol and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.1 equivalents) to the solution in small portions with stirring.
-
Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by the slow addition of water.
-
Work-up and Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield this compound.
Visualizations
Overall Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism: Hydride Reduction of an Ester
Caption: Mechanism of ester reduction with lithium aluminum hydride.
References
Application Notes and Protocols for 1H-Indole-2-methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-2-methanol is a versatile, bifunctional building block in organic synthesis, prized for its indole core and reactive primary alcohol. This structure serves as a valuable scaffold for the synthesis of a wide array of complex heterocyclic compounds, pharmaceutical intermediates, and materials for applications such as organic light-emitting diodes (OLEDs). The hydroxyl group can readily undergo oxidation, etherification, and conversion to halides, opening pathways to diverse functionalization at the 2-position of the indole ring. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound.
Key Synthetic Applications
The strategic location of the hydroxymethyl group on the indole ring allows for a variety of synthetic manipulations, making this compound a cornerstone for the elaboration of the indole core. Key applications include its use as a precursor for:
-
Heterocycle Synthesis: Serving as a key component in cascade reactions to form fused ring systems.
-
Oxidation to Aldehydes: Providing access to the synthetically important 1H-indole-2-carbaldehyde.
-
Etherification: Allowing for the introduction of various alkyl or aryl groups at the 2-position.
-
Halogenation and Nucleophilic Substitution: Enabling the introduction of a wide range of nucleophiles.
I. Synthesis of Oxazino[4,3-a]indoles
A significant application of this compound is in the cascade addition-cyclization reaction with vinyl sulfonium salts to afford Oxazino[4,3-a]indoles. These fused heterocyclic systems are of interest in medicinal chemistry.
Reaction Scheme:
Caption: Synthesis of Oxazino[4,3-a]indole.
Experimental Protocol
Synthesis of 3,4-dihydro-1H-[1][2]oxazino[4,3-a]indole
To a stirred solution of this compound (73.6 mg, 0.5 mmol) in dichloromethane (CH₂Cl₂, 10 mL) at 0 °C is added a base (e.g., a hindered amine base, 1.2 equivalents). After 10 minutes, a solution of diphenylvinylsulfonium salt (e.g., diphenylvinylsulfonium triflate, 0.6 mmol) in CH₂Cl₂ (10 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Quantitative Data
| Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 3,4-dihydro-1H-[1][2]oxazino[4,3-a]indole | This compound | Diphenylvinylsulfonium triflate, Base | CH₂Cl₂ | 2-4 | 0 to RT | High |
II. Oxidation to 1H-Indole-2-carbaldehyde
The oxidation of the primary alcohol of this compound provides 1H-indole-2-carbaldehyde, a crucial intermediate for the synthesis of various indole alkaloids and other complex molecules. Activated manganese dioxide (MnO₂) is a common and effective oxidant for this transformation.[2]
Reaction Scheme:
Caption: Oxidation of this compound.
Experimental Protocol
Synthesis of 1H-indole-2-carbaldehyde
To a solution of this compound (1.47 g, 10 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (100 mL), activated manganese dioxide (10 equivalents, 8.7 g, 100 mmol) is added. The resulting suspension is stirred vigorously at room temperature. The reaction progress is monitored by TLC. Upon completion (typically 24-48 hours), the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The celite pad is washed with additional solvent. The combined filtrates are concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or silica gel column chromatography.
Quantitative Data
| Product | Starting Material | Oxidant | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1H-Indole-2-carbaldehyde | This compound | Activated MnO₂ | Dichloromethane | 24-48 | Room Temp. | Good to High |
III. O-Alkylation (Etherification)
The hydroxyl group of this compound can be readily converted to an ether via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Reaction Scheme:
References
Application Notes and Protocols: 1H-Indole-2-methanol as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are a well-established class of fluorophores, forming the basis for the intrinsic fluorescence of tryptophan in proteins and serving as the core scaffold for numerous synthetic fluorescent probes.[1][2] The indole ring system exhibits fluorescence that is highly sensitive to the local environment, making it an attractive candidate for the development of probes that can report on changes in polarity, pH, and the presence of specific analytes.[1][2] 1H-Indole-2-methanol, a simple substituted indole, represents a potential starting point for the development of novel fluorescent probes. While comprehensive photophysical data for this compound is not extensively documented in scientific literature, its structural similarity to other fluorescent indoles suggests it may possess useful properties.
These application notes provide a framework for the characterization and potential application of this compound as a fluorescent probe. The protocols outlined below are generalized for the investigation of a novel fluorescent compound and can be adapted for specific research needs.
1. Physicochemical Properties of this compound
A summary of the known properties of this compound is presented in Table 1. These data are essential for sample preparation and for designing experiments.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [3][4] |
| Molecular Weight | 147.17 g/mol | [3][4] |
| Appearance | White to light yellow to tan solid | [5] |
| Melting Point | 72-78 °C | [3][5] |
| CAS Number | 24621-70-3 | [3][4] |
2. Hypothetical Application: pH Sensing
The nitrogen atom in the indole ring can be protonated or deprotonated depending on the pH of the surrounding medium. This can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule.[2] Therefore, a potential application of this compound is as a fluorescent probe for pH. It is hypothesized that changes in pH will lead to shifts in the fluorescence emission spectrum or changes in fluorescence intensity, which can be calibrated to provide a quantitative measure of pH.
3. Experimental Protocols
The following protocols provide a detailed methodology for the characterization and application of a novel fluorescent probe, using this compound as the example compound.
3.1. Protocol for Photophysical Characterization
This protocol describes the steps to determine the fundamental photophysical properties of this compound.
3.1.1. Materials
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dimethyl sulfoxide)
-
Quinine sulfate (for quantum yield determination)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
3.1.2. Procedure
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a chosen solvent (e.g., ethanol).
-
Absorption Spectroscopy:
-
Dilute the stock solution to a concentration that gives an absorbance maximum between 0.1 and 1.0.
-
Record the absorption spectrum from 200 to 600 nm.
-
The wavelength of maximum absorbance (λ_abs) should be noted.
-
-
Emission Spectroscopy:
-
Using the same diluted solution, excite the sample at its λ_abs.
-
Record the emission spectrum from the excitation wavelength +10 nm to 700 nm.
-
The wavelength of maximum emission (λ_em) should be identified.
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a series of dilutions of the sample and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, quantum yield = 0.54) with absorbances less than 0.1 at the excitation wavelength.
-
Measure the absorbance and integrated fluorescence intensity for each dilution.
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_std * (slope_sample / slope_std) * (n_sample² / n_std²) where slope is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
3.1.3. Hypothetical Data Presentation
The results of the photophysical characterization should be summarized in a table for clarity.
| Parameter | Value (Hypothetical) |
| λ_abs (in Ethanol) | 280 nm |
| λ_em (in Ethanol) | 350 nm |
| Stokes Shift | 70 nm |
| Molar Extinction Coefficient (ε) | 5,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.15 |
3.2. Protocol for pH Titration
This protocol details the investigation of the pH-dependent fluorescence of this compound.
3.2.1. Materials
-
This compound stock solution (1 mM in ethanol)
-
A series of buffers with a wide range of pH values (e.g., pH 2 to 12)
-
Fluorometer
-
pH meter
3.2.2. Procedure
-
Prepare a series of solutions with a final concentration of 10 µM this compound in different pH buffers. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%).
-
For each solution, measure the fluorescence emission spectrum, exciting at the λ_abs determined previously.
-
Plot the fluorescence intensity at the λ_em as a function of pH.
-
If a ratiometric response is observed (i.e., a shift in the emission maximum), plot the ratio of fluorescence intensities at two different wavelengths as a function of pH.
-
The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
4. Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for characterizing a novel fluorescent probe.
Caption: A generalized workflow for the synthesis and characterization of a novel fluorescent probe.
4.2. Hypothetical Signaling Pathway
This diagram illustrates a hypothetical scenario where an indole-based pH probe could be used to monitor changes in intracellular pH resulting from a signaling cascade.
References
- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 90 24621-70-3 [sigmaaldrich.com]
- 4. (1H-indol-2-yl)methanol | C9H9NO | CID 98783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
protocol for the synthesis of oxazino[4,3-a]indoles from 1H-Indole-2-methanol
Application Note: The synthesis of oxazino[4,3-a]indoles from 1H-indole-2-methanol derivatives represents a significant pathway for the development of novel therapeutic agents and functional materials. This heterocyclic scaffold is a core component in various biologically active molecules with potential applications in drug discovery, including anticancer, antidepressant, and neuroprotective agents.[1][2] The protocol outlined below describes an efficient cascade addition-cyclization reaction to construct the oxazino[4,3-a]indole framework.
This method provides a versatile and high-yielding route to a variety of substituted oxazino[4,3-a]indoles, making it a valuable tool for medicinal chemists and materials scientists. The reaction is typically carried out under mild conditions and demonstrates good functional group tolerance.
Experimental Protocols
This section provides a detailed methodology for the synthesis of oxazino[4,3-a]indoles, beginning with the preparation of the precursor, (1H-indol-2-yl)methanol, followed by the cyclization to the desired heterocyclic system.
Part 1: Synthesis of (1H-indol-2-yl)methanol (Starting Material)
This procedure outlines the reduction of a suitable indole-2-carboxylate to the corresponding alcohol.
Materials:
-
Indole-2-carboxylate derivative
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
20% aqueous Potassium Hydroxide (KOH)
-
Brine
-
Magnesium sulfate (MgSO4)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
In a two-necked flask under a nitrogen atmosphere, suspend Lithium aluminum hydride (15.6 mmol) in freshly distilled THF (20 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Carefully add the crude indole-2-carboxylate (10.0 mmol) portion-wise to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Quench the reaction by the sequential addition of THF (20 mL) and 20% aqueous KOH (1.1 mL).
-
Stir the resulting mixture for 10 minutes.
-
Filter the mixture through a Buchner funnel and extract the collected salts with refluxing THF (20 mL).
-
Combine the organic filtrates, wash with brine, and dry over MgSO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a petroleum ether/EtOAc (5/1) mixture as the eluent to afford the pure (1H-indol-2-yl)methanol.[3]
Part 2: Synthesis of 3,4-dihydro-1H-[1][3]oxazino[4,3-a]indole
This procedure details the cascade addition-cyclization reaction of (1H-indol-2-yl)methanol with a vinyl sulfonium salt to yield the target oxazino[4,3-a]indole.[3][4][5]
Materials:
-
(1H-indol-2-yl)methanol derivative (0.5 mmol)
-
Diphenylvinylsulfonium salt (0.6 mmol)
-
Potassium hydroxide (KOH) (1.25 mmol)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the (1H-indol-2-yl)methanol derivative (0.5 mmol) in CH2Cl2 (40 mL) in a flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C.
-
Add solid KOH (1.25 mmol) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve the diphenylvinylsulfonium salt (0.6 mmol) in CH2Cl2 (10 mL).
-
Add the solution of the diphenylvinylsulfonium salt dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring until the reaction is complete, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate (30/1) mixture as the eluent to obtain the desired 3,4-dihydro-1H-[1][3]oxazino[4,3-a]indole.[3]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of representative oxazino[4,3-a]indole derivatives.
| Entry | Starting Material (1H-indol-2-yl)methanol | Product | Eluent (PE/EA) | Yield (%) | Melting Point (°C) |
| 1 | (1H-indol-2-yl)methanol | 3,4-dihydro-1H-[1][3]oxazino[4,3-a]indole | 30/1 | 93% | 129-130 |
| 2 | (6,8-dimethyl-1H-indol-2-yl)methanol | 6,8-dimethyl-3,4-dihydro-1H-[1][3]oxazino[4,3-a]indole | 30/1 | 60% | 106-107 |
Table based on data from Chen et al., 2011.[3]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of oxazino[4,3-a]indoles from this compound.
Caption: Synthetic workflow for oxazino[4,3-a]indoles.
References
- 1. researchgate.net [researchgate.net]
- 2. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient and general synthesis of oxazino[4,3-a]indoles by cascade addition-cyclization reactions of (1H-indol-2-yl)methanols and vinyl sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 5-HT6 Receptor Ligands Utilizing 1H-Indole-2-methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives, a class of compounds that have been investigated as ligands for the 5-HT6 serotonin receptor. The synthetic route leverages the versatile starting material, 1H-Indole-2-methanol.
The 5-HT6 receptor, primarily expressed in the central nervous system, is a compelling target for the therapeutic intervention of cognitive and neuropsychiatric disorders. The indole scaffold is a common feature in many 5-HT6 receptor ligands. The specific class of 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives has shown moderate affinity for the human 5-HT6 receptor, making them valuable research tools and potential starting points for further drug discovery efforts.
Synthetic Approach Overview
The synthesis of the target 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives from this compound is a multi-step process. The general synthetic workflow involves three key transformations:
-
Thioetherification: Condensation of this compound with a substituted thiophenol to form the corresponding 2-(arylthiomethyl)-1H-indole intermediate.
-
Mannich Reaction: Introduction of a piperazinyl methyl group at the C3 position of the indole ring.
-
Oxidation: Conversion of the sulfide linkage to a sulfone to yield the final 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives.
Application Notes and Protocols: 1H-Indole-2-methanol as a Precursor for Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1H-Indole-2-methanol as a versatile precursor for the synthesis of novel photosensitizers for applications in photodynamic therapy (PDT). This document outlines the synthetic strategy, key experimental protocols for evaluation, and the underlying cellular mechanisms.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities. Their electron-rich nature and planar structure make them excellent scaffolds for the development of photosensitizers. This compound serves as a readily available and versatile starting material for the synthesis of a variety of photosensitizing agents. The synthetic strategy generally involves a two-step process: the oxidation of this compound to the key intermediate, Indole-2-carboxaldehyde, followed by a condensation reaction to extend the π-conjugated system, a critical feature for photosensitizers.
Synthesis of Photosensitizers from this compound
The primary route to synthesizing photosensitizers from this compound involves its oxidation to Indole-2-carboxaldehyde. This aldehyde is a versatile intermediate that can undergo various condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to generate extended π-systems that can absorb light in the visible region.
Figure 1. General synthetic scheme for photosensitizers from this compound.
Experimental Protocol: Oxidation of this compound
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.
-
Add activated MnO₂ (5-10 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.
-
Wash the filter cake with DCM.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude Indole-2-carboxaldehyde by silica gel column chromatography using a hexane/ethyl acetate gradient.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Indole-2-carboxaldehyde
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol or another suitable solvent
-
A basic catalyst (e.g., piperidine, triethylamine)
-
Ice-cold water
Procedure:
-
Dissolve Indole-2-carboxaldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine or triethylamine.
-
Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the product with ice-cold water and a small amount of cold ethanol.
-
Dry the purified photosensitizer under vacuum.
Photophysical and Photochemical Properties
The efficacy of a photosensitizer is determined by its photophysical and photochemical properties. Key parameters include the absorption maximum (λmax), molar extinction coefficient (ε), fluorescence quantum yield (ΦF), and singlet oxygen quantum yield (ΦΔ). The following tables provide representative data for indole-based photosensitizers. Note: Data presented here is for analogous indole-based dyes and should be considered illustrative for derivatives of this compound.
Table 1: Photophysical Properties of Indole-Based Photosensitizers in Different Solvents
| Photosensitizer | Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | ΦF |
| Indole-Styryl Dye 1 | DMSO | 560 | 6.8 x 10⁴ | 605 | 0.12 |
| Methanol | 555 | 6.5 x 10⁴ | 598 | 0.03 | |
| Acetonitrile | 558 | 6.7 x 10⁴ | 602 | 0.04 | |
| Indole-Styryl Dye 2 (carboxylated) | DMSO | 563 | 7.7 x 10⁴ | 609 | 0.10 |
| Methanol | 558 | 7.2 x 10⁴ | 601 | 0.02 | |
| Acetonitrile | 561 | 7.5 x 10⁴ | 606 | 0.03 |
Table 2: Singlet Oxygen Quantum Yields of Indole-Based Photosensitizers
| Photosensitizer | Solvent | ΦΔ | Reference Photosensitizer |
| Indole-BODIPY Conjugate | Toluene | 0.55 | Methylene Blue (ΦΔ = 0.52) |
| Indole-Porphyrin Hybrid | DMF | 0.68 | Tetraphenylporphyrin (ΦΔ = 0.65) |
In Vitro Evaluation of Photosensitizer Efficacy
The cytotoxic and apoptotic effects of the synthesized photosensitizers are evaluated in cancer cell lines. The following are standard protocols for these assays.
Figure 2. Experimental workflow for in vitro PDT studies.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Photosensitizer stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Light source with appropriate wavelength and power density
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the photosensitizer in culture medium.
-
Remove the old medium and add 100 µL of the photosensitizer dilutions to the wells. Include a vehicle control (medium with DMSO) and a "dark" control (photosensitizer without light exposure).
-
Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.
-
Wash the cells with PBS and add fresh culture medium.
-
Irradiate the plate with a light source at a specific wavelength and dose.
-
Incubate the cells for another 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Table 3: Hypothetical IC50 Values for an Indole-Based Photosensitizer
| Cell Line | Treatment | IC50 (µM) |
| HeLa | PDT (Photosensitizer + Light) | 2.5 |
| Dark (Photosensitizer only) | > 100 | |
| MCF-7 | PDT (Photosensitizer + Light) | 5.8 |
| Dark (Photosensitizer only) | > 100 |
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
Materials:
-
Cancer cell line
-
Complete culture medium
-
Photosensitizer
-
Light source
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the photosensitizer and light as described in the MTT assay protocol.
-
After the post-irradiation incubation period (e.g., 24 hours), collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cellular Signaling Pathways in Indole-Based PDT
Indole-based photosensitizers can induce apoptosis through various signaling pathways upon light activation.[1] The generation of reactive oxygen species (ROS) is a key event that can trigger cellular stress responses, leading to programmed cell death. A plausible signaling cascade involves the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, which in turn can modulate the activity of downstream effectors like caspases.[2]
Figure 3. A plausible signaling pathway for apoptosis induced by indole-based photosensitizers.
Conclusion
This compound is a valuable and accessible precursor for the synthesis of a diverse range of photosensitizers. The straightforward synthetic route, involving oxidation and condensation, allows for the facile introduction of various functional groups to tune the photophysical and biological properties of the final compounds. The protocols outlined in these application notes provide a robust framework for the synthesis and evaluation of these novel photosensitizers, paving the way for the development of next-generation agents for photodynamic therapy.
References
Application Notes and Protocols for 1H-Indole-2-methanol in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach utilizes small, low molecular weight compounds, or "fragments," for screening against biological targets. The indole scaffold is a privileged structure in medicinal chemistry, present in a multitude of natural products and approved drugs.[1] 1H-Indole-2-methanol, a simple and readily available indole derivative, represents an attractive starting point for FBDD campaigns due to its desirable physicochemical properties and its potential to be elaborated into more complex and potent molecules. This document provides detailed application notes and experimental protocols for the use of this compound in a hypothetical FBDD campaign targeting protein kinases, particularly those within the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[2][3][4][5]
Application Notes
Rationale for this compound as a Fragment
This compound possesses several key features that make it an excellent candidate for a fragment library:
-
Low Molecular Weight: With a molecular weight of 147.17 g/mol , it adheres to the "Rule of Three" often applied in FBDD.[6]
-
Chemical Tractability: The hydroxyl group at the 2-position and the indole nitrogen provide convenient handles for synthetic elaboration, allowing for rapid generation of analogs to build out structure-activity relationships (SAR).[7]
-
Privileged Scaffold: The indole ring is a well-established pharmacophore known to interact with various biological targets, including protein kinases.[1][8]
-
Favorable Physicochemical Properties: Its relatively simple structure generally imparts good solubility and permeability, which are advantageous for biophysical screening methods.
Hypothetical FBDD Workflow for Targeting Protein Kinases
A representative FBDD campaign utilizing this compound against a target protein kinase (e.g., Akt) would typically involve the following stages:
-
Primary Fragment Screening: A library of fragments, including this compound, is screened against the target kinase to identify initial hits. High-throughput biophysical techniques such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for this purpose.[9]
-
Hit Validation and Characterization: Hits from the primary screen are validated and characterized to confirm binding and determine the binding affinity (KD) and ligand efficiency (LE). Orthogonal biophysical methods are often used to eliminate false positives.
-
Structural Biology: X-ray crystallography or NMR spectroscopy is used to determine the three-dimensional structure of the protein-fragment complex. This provides crucial information about the binding mode and identifies vectors for chemical elaboration.
-
Fragment Elaboration and Optimization: Guided by the structural information, synthetic chemistry is employed to "grow" or "link" the initial fragment hit, leading to the development of more potent and selective lead compounds.
-
In Vitro and Cellular Assays: Optimized compounds are evaluated in in vitro kinase assays to determine their inhibitory activity (IC50) and subsequently tested in cell-based assays to assess their cellular potency and effects on downstream signaling.
Target Focus: The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][4] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Indole derivatives have been shown to inhibit components of this pathway, including Akt itself.[3][5][10] Therefore, an FBDD campaign initiated with this compound could plausibly lead to the discovery of novel Akt inhibitors.
Quantitative Data Summary
The following tables present representative data for indole-based fragments and their elaborated derivatives targeting protein kinases. This data is illustrative and serves to provide expected ranges for affinity and potency in an FBDD campaign.
Table 1: Representative Biophysical Screening Data for Indole Fragments
| Fragment ID | Fragment Structure | Target Kinase | Screening Method | Binding Affinity (KD) | Ligand Efficiency (LE) |
| Hypothetical-01 | This compound | Akt1 | SPR | 250 µM | 0.35 |
| Literature-01 | Indole | p38α | NMR | 150 µM | 0.41 |
| Literature-02 | 5-Bromoindole | PIM1 | X-ray | 80 µM | 0.38 |
| Literature-03 | Indole-3-acetic acid | GSK3β | ITC | 300 µM | 0.31 |
Data is hypothetical or adapted from literature on similar indole fragments for illustrative purposes.
Table 2: Representative In Vitro Potency of Elaborated Indole-Based Kinase Inhibitors
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| Hypothetical-E1 | (Elaborated from this compound) | Akt1 | 75 |
| Literature-E1 | Indole-based derivative | VEGFR2 | 50 |
| Literature-E2 | Indole-based derivative | CDK2 | 120 |
| Literature-E3 | Indole-based derivative | JAK2 | 30 |
Data is hypothetical or adapted from literature on elaborated indole-based kinase inhibitors for illustrative purposes.
Experimental Protocols
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to the target kinase from a fragment library.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target kinase (e.g., recombinant human Akt1)
-
Fragment library containing this compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Fragment stock solutions (e.g., 100 mM in DMSO)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of EDC/NHS.
-
Inject the target kinase diluted in immobilization buffer to achieve the desired immobilization level (e.g., 8000-10000 RU).
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting stock solutions into running buffer to the desired screening concentration (e.g., 200 µM). A control channel on the sensor chip should be used for reference subtraction.
-
Inject the fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the sensor surface between injections using a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Identify fragments that produce a significant and reproducible binding response.
-
Protocol 2: Hit Validation and Affinity Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the binding of hit fragments and determine their dissociation constant (KD) using protein-observed 2D ¹H-¹⁵N HSQC NMR.
Materials:
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
-
¹⁵N-labeled target kinase
-
NMR buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, 10% D₂O, pH 7.5)
-
Hit fragment stock solutions (e.g., 100 mM in d₆-DMSO)
Procedure:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled target kinase at a suitable concentration (e.g., 50-100 µM) in NMR buffer.
-
-
Acquisition of Reference Spectrum:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference spectrum.
-
-
Fragment Titration:
-
Add increasing concentrations of the hit fragment to the protein sample.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum at each concentration point (e.g., 0, 50, 100, 250, 500, 1000 µM).
-
-
Data Analysis:
-
Overlay and compare the HSQC spectra from the titration series.
-
Monitor chemical shift perturbations (CSPs) of specific amide cross-peaks upon fragment binding.
-
Calculate the weighted average chemical shift change for significantly perturbed residues.
-
Fit the chemical shift changes as a function of fragment concentration to a binding isotherm to determine the dissociation constant (KD).
-
Protocol 3: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of elaborated compounds against the target kinase.
Materials:
-
Recombinant active target kinase (e.g., Akt1)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds (elaborated from this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the test compounds, the target kinase, and the kinase substrate.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: A representative workflow for a fragment-based drug discovery campaign.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 7. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dhvi.duke.edu [dhvi.duke.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1H-Indole-2-methanol in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed methodologies for the quantitative analysis of 1H-Indole-2-methanol in various biological matrices, including plasma, serum, urine, and tissue. While specific validated methods for this compound are not widely published, this document outlines protocols adapted from established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the parent compound, indole, and other indole derivatives.[1][2][3][4] These methods are intended to serve as a robust starting point for researchers, scientists, and drug development professionals, and will require optimization and validation for the specific analyte and matrix.
Introduction
This compound is an indole derivative of interest in various fields of biological research. Accurate and sensitive quantification of this analyte in biological samples is crucial for understanding its pharmacokinetics, metabolism, and potential role as a biomarker. This document details sample preparation techniques, chromatographic separation, and mass spectrometric detection methods applicable to the analysis of this compound.
Analytical Methods
The primary recommended methods for the quantification of this compound are LC-MS/MS and GC-MS due to their high selectivity and sensitivity.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the quantification of small molecules in complex biological matrices. The following sections outline a proposed LC-MS/MS method for this compound.
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required level of cleanliness.
-
Protein Precipitation (for Plasma/Serum): This is a simple and rapid method for removing the bulk of proteins from plasma and serum samples.[1][3][5]
-
Solid-Phase Extraction (SPE) (for Urine and Tissue Homogenates): SPE provides a more thorough cleanup for complex matrices like urine and tissue homogenates, reducing matrix effects and improving sensitivity.[5]
Chromatography
A reversed-phase C18 column is typically suitable for the separation of indole compounds.[1][3]
Mass Spectrometry
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another viable technique, particularly for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.
Data Presentation
The following tables summarize typical quantitative parameters obtained for the analysis of the parent compound, indole, using LC-MS/MS. These values can serve as a benchmark during the validation of a method for this compound.
Table 1: LC-MS/MS Method Validation Parameters for Indole Quantification [1][3][5]
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | Within ±20% |
| Precision at LLOQ | < 20% |
| Accuracy at LQC, MQC, HQC | Within ±15% |
| Precision at LQC, MQC, HQC | < 15% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Observed Concentrations of Indole in Mouse Biological Samples [1][3]
| Biological Matrix | Concentration Range |
| Serum | 0.8 - 38.7 ng/mL |
| Lungs | 4.3 - 69.4 ng/g |
| Cecum | 1043.8 - 12,124.4 ng/g |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Plasma/Serum
1. Materials:
-
Plasma or serum samples
-
This compound analytical standard
-
Deuterated this compound (or a suitable indole analog) as an internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Autosampler vials
2. Sample Preparation (Protein Precipitation): [1][3][5]
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Starting Point): [1][3]
-
LC System: Agilent, Shimadzu, Waters, or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[1][3]
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
Protocol 2: GC-MS Analysis of this compound in Urine
1. Materials:
-
Urine samples
-
This compound analytical standard
-
Deuterated this compound (or a suitable indole analog) as an internal standard (IS)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Ethyl acetate, GC grade
-
Sodium sulfate, anhydrous
-
GC vials
2. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 1 mL of urine, add 10 µL of the internal standard working solution.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Add anhydrous sodium sulfate to dry the extract.
-
Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Conditions (Starting Point):
-
GC System: Agilent, Shimadzu, or equivalent
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless
-
MS System: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for quantification.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Putative signaling pathway involving indole derivatives.
References
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 1H-Indole-2-methanol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1H-Indole-2-methanol as a versatile scaffold in click chemistry, a powerful tool for modern drug discovery and development. The indole core is a privileged structure in medicinal chemistry, and its functionalization via click chemistry opens avenues for creating novel molecular entities with diverse biological activities. This document outlines the necessary synthetic transformations of this compound to prepare it for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and provides detailed protocols for these processes.
Introduction to this compound in Click Chemistry
This compound is a readily available starting material that can be chemically modified to incorporate either a terminal alkyne or an azide functional group, the key components for click chemistry. The subsequent CuAAC reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage, connecting the indole scaffold to a wide array of other molecules, such as peptides, carbohydrates, or small molecule libraries. This modular approach is highly valuable for generating compound libraries for high-throughput screening in drug discovery.
Functionalization of this compound for Click Chemistry
To employ this compound in click chemistry, it must first be converted into an azide or alkyne derivative. The primary alcohol group of this compound is the key site for these modifications.
Synthesis of 2-(Azidomethyl)-1H-indole
The conversion of the primary alcohol of this compound to an azide can be achieved through a two-step process involving the formation of a mesylate intermediate followed by nucleophilic substitution with sodium azide, or more directly via a Mitsunobu reaction. The Mitsunobu reaction is often preferred for its mild conditions and stereochemical inversion (though not relevant for this achiral substrate).
Synthesis of 2-((Prop-2-yn-1-yloxy)methyl)-1H-indole
The introduction of a terminal alkyne is typically achieved through an O-propargylation reaction, a specific type of Williamson ether synthesis, where the hydroxyl group of this compound is deprotonated with a base and then reacted with propargyl bromide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, forming a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.
Data Presentation
The following tables summarize representative quantitative data for the functionalization and subsequent click chemistry reactions. Please note that actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Data for Functionalization of this compound
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Azidation (Mitsunobu) | PPh₃, DIAD, DPPA | THF | 0 to RT | 2-4 | 80-95 |
| O-Propargylation | NaH, Propargyl bromide | DMF | 0 to RT | 2-6 | 70-90 |
DIAD: Diisopropyl azodicarboxylate, DPPA: Diphenylphosphoryl azide, PPh₃: Triphenylphosphine, THF: Tetrahydrofuran, NaH: Sodium hydride, DMF: Dimethylformamide, RT: Room Temperature.
Table 2: Representative Data for CuAAC Click Reaction
| Indole Derivative | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(Azidomethyl)-1H-indole | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 1-4 | >95 |
| 2-((Prop-2-yn-1-yloxy)methyl)-1H-indole | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 1-4 | >95 |
| 2-(Azidomethyl)-1H-indole | Propargyl Alcohol | CuI | THF | RT | 2-6 | 90-98 |
| 2-((Prop-2-yn-1-yloxy)methyl)-1H-indole | 1-Azidohexane | CuSO₄·5H₂O, Sodium Ascorbate, TBTA | CH₂Cl₂ | RT | 4-8 | >90 |
t-BuOH: tert-Butanol, TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, CH₂Cl₂: Dichloromethane.
Experimental Protocols
Protocol 1: Synthesis of 2-(Azidomethyl)-1H-indole via Mitsunobu Reaction
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
To this solution, add diisopropyl azodicarboxylate (1.5 eq) dropwise. The solution will typically turn a milky white color.
-
After stirring for 15 minutes at 0 °C, add diphenylphosphoryl azide (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(azidomethyl)-1H-indole.
Protocol 2: Synthesis of 2-((Prop-2-yn-1-yloxy)methyl)-1H-indole via Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Propargyl bromide (80 wt. % in toluene)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propargyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography on silica gel to yield 2-((prop-2-yn-1-yloxy)methyl)-1H-indole.
Protocol 3: General Procedure for CuAAC Click Reaction
Materials:
-
Azide- or Alkyne-functionalized indole derivative
-
Corresponding alkyne or azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the azide-functionalized indole (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole product.
Mandatory Visualizations
Caption: Workflow for preparing this compound for click chemistry.
Caption: Experimental workflow for a typical CuAAC reaction.
Biological Applications and Signaling Pathways
Indole-triazole hybrids have garnered significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Several studies have shown that certain indole-triazole derivatives can induce apoptosis in cancer cells.[3][4]
One of the proposed mechanisms of action for the anticancer activity of some indole-triazole compounds is the inhibition of tubulin polymerization.[1][5] Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to the activation of the apoptotic cascade.[1] This process often involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately leading to programmed cell death.
Caption: Signaling pathway for anticancer activity of indole-triazoles.
References
- 1. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: 1H-Indole-2-methanol in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of anticancer agents derived from 1H-Indole-2-methanol. The focus is on the synthesis of β-carboline derivatives, a class of compounds known for their potential as cancer therapeutics. Detailed experimental protocols, quantitative data on anticancer activity, and elucidation of the underlying mechanisms of action are presented to guide researchers in the development of novel indole-based anticancer drugs.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. This compound serves as a versatile starting material for the synthesis of various indole derivatives, including the therapeutically significant β-carbolines. These tricyclic compounds have demonstrated a wide range of pharmacological activities, with a particular emphasis on their potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the modulation of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Data Presentation: Anticancer Activity of β-Carboline Derivatives
The following table summarizes the cytotoxic activity of various β-carboline derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure of their anticancer potency.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| BC-1 | Harmine | MCF-7 (Breast) | 27.88 | [1] |
| BC-2 | Harmine | HeLa (Cervical) | - | [1] |
| BC-3 | Ethyl β-carboline-3-carboxylate | SiHa (Cervical) | 33.06 µg/ml | [2] |
| BC-4 | β-carboline-hydantoin hybrid (18a) | A549 (Lung) | 16.0 | [3] |
| BC-5 | β-carboline-hydantoin hybrid (18a) | HeLa (Cervical) | 6.5 | [3] |
| BC-6 | β-carboline-hydantoin hybrid (18a) | PC3 (Prostate) | 6.08 | [3] |
| BC-7 | β-carboline dimer (Comp1) | MG-63 (Sarcoma) | 4.6 | [4] |
| BC-8 | β-carboline dimer (Comp2) | MG-63 (Sarcoma) | 4.972 | [4] |
| BC-9 | β-carboline-chalcone hybrid (27a) | A549 (Lung) | 0.01886 | [3] |
| BC-10 | β-carboline-chalcone hybrid (27a) | MCF-7 (Breast) | 0.01384 | [3] |
| BC-11 | β-carboline-chalcone hybrid (27a) | B16 (Melanoma) | 0.01631 | [3] |
| BC-12 | β-carboline-chalcone hybrid (27a) | HeLa (Cervical) | 0.02232 | [3] |
| BC-13 | β-carboline-salicylic acid hybrid (44a) | SMMC-7721 (Hepatoma) | 6.97 | [3] |
| BC-14 | β-carboline-salicylic acid hybrid (44a) | HepG2 (Hepatoma) | 7.12 | [3] |
| BC-15 | β-carboline-salicylic acid hybrid (44a) | HCT116 (Colon) | 8.25 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of β-carboline derivatives from this compound and for the evaluation of their anticancer activity.
Protocol 1: Synthesis of Tetrahydro-β-carboline Derivatives
This protocol outlines a two-step synthesis of tetrahydro-β-carboline derivatives from this compound via a tryptamine intermediate, followed by the Pictet-Spengler reaction.
Step 1: Synthesis of 2-(1H-indol-2-yl)ethan-1-amine (Tryptamine derivative)
-
Oxidation of this compound to Indole-2-carbaldehyde:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add an oxidizing agent, for example, manganese dioxide (MnO2, 5-10 equivalents), to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude indole-2-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Henry Reaction and Reduction to form the Tryptamine derivative:
-
Dissolve the indole-2-carbaldehyde (1 equivalent) and nitromethane (2-3 equivalents) in a suitable solvent like methanol.
-
Add a base, such as sodium hydroxide or potassium carbonate, and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrovinylindole intermediate.
-
Dissolve the nitrovinylindole in a solvent such as tetrahydrofuran (THF) or ethanol.
-
Add a reducing agent, for instance, lithium aluminum hydride (LiAlH4) in THF or catalytic hydrogenation (H2, Pd/C) in ethanol.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction (if using LiAlH4) by the sequential addition of water and 15% NaOH solution.
-
Filter the resulting precipitate and concentrate the filtrate.
-
Purify the crude 2-(1H-indol-2-yl)ethan-1-amine by column chromatography.
-
Step 2: Pictet-Spengler Reaction to form Tetrahydro-β-carboline
-
Dissolve the synthesized 2-(1H-indol-2-yl)ethan-1-amine (1 equivalent) and an appropriate aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., toluene, methanol, or dichloromethane).[5]
-
Add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the reaction mixture.[6]
-
Stir the reaction at room temperature or with heating, monitoring its progress by TLC. The reaction time can vary from a few hours to several days depending on the substrates and reaction conditions.
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude tetrahydro-β-carboline derivative by column chromatography on silica gel.
Protocol 2: Evaluation of Anticancer Activity using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cells.
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized β-carboline derivative in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by anticancer agents derived from this compound.
Caption: Intrinsic apoptosis pathway induced by β-carboline derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by β-carboline derivatives.
Experimental Workflows
The following diagrams illustrate the workflows for the synthesis of β-carboline derivatives and the evaluation of their anticancer activity.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Carboline-based molecular hybrids as anticancer agents: a brief sketch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Application Note: High-Yield Synthesis of 1H-Indole-2-methanol via Chemoselective Reduction of Indole-2-carboxylic Acid
Abstract
This application note details a robust and high-yield experimental procedure for the synthesis of 1H-Indole-2-methanol through the chemoselective reduction of indole-2-carboxylic acid. The protocol utilizes lithium aluminum hydride (LiAlH4) as the reducing agent, achieving excellent conversion while preserving the integrity of the indole ring. This method is particularly relevant for researchers and professionals in medicinal chemistry and drug development who require an efficient route to this versatile intermediate. All experimental parameters, including reaction conditions, stoichiometry, and purification methods, are thoroughly described. Quantitative data is presented for easy reference, and a detailed workflow diagram is provided for clarity.
Introduction
This compound is a valuable building block in the synthesis of a variety of biologically active compounds and pharmaceutical agents. Its preparation from the readily available indole-2-carboxylic acid requires a chemoselective reduction of the carboxylic acid functional group in the presence of the electron-rich indole nucleus. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting carboxylic acids to primary alcohols.[1][2] This protocol outlines a highly efficient method using LiAlH4 in a suitable solvent, ensuring a high yield and purity of the desired product.[3]
Experimental Overview
The experimental procedure involves the reduction of the carboxylate derived from indole-2-carboxylic acid using a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF). The reaction is carried out under controlled temperature conditions to ensure selectivity and safety. A subsequent aqueous work-up followed by extraction and purification by flash chromatography yields the pure this compound.
Materials and Reagents
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Indole-2-carboxylic acid
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Lithium aluminum hydride (LiAlH4)
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Anhydrous Tetrahydrofuran (THF)
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Potassium hydroxide (KOH) solution (20% aq.)
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Brine (saturated aq. NaCl)
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Magnesium sulfate (MgSO4)
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Petroleum ether
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Ethyl acetate (EtOAc)
Quantitative Data Summary
The following table summarizes the key quantitative data for the reduction of indole-2-carboxylic acid to this compound.
| Parameter | Value | Reference |
| Starting Material | Indole-2-carboxylic acid | |
| Product | This compound | |
| Reducing Agent | Lithium aluminum hydride (LiAlH4) | [3] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Reaction Time | ~ 2 hours | [3] |
| Reaction Temperature | 0 °C to room temperature | [3] |
| Yield | 92% | [3] |
| Melting Point (Product) | 71-72 °C | [3] |
| Purification Method | Flash chromatography | [3] |
Experimental Protocol
1. Preparation of the Reducing Agent Suspension: a. In a two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled anhydrous tetrahydrofuran (20 mL). b. To the THF, carefully add lithium aluminum hydride (0.59 g, 15.6 mmol). c. Cool the resulting suspension to 0 °C using an ice bath.[3]
2. Reduction Reaction: a. To the cooled LiAlH4 suspension, add the crude indole-2-carboxylate (10.0 mmol) portion-wise, ensuring the temperature remains controlled. b. After the addition is complete, allow the reaction mixture to warm to room temperature. c. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 2 hours).[3]
3. Reaction Quench and Work-up: a. Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. b. Carefully and slowly add 20 mL of THF, followed by the dropwise addition of 1.1 mL of a 20% aqueous potassium hydroxide (KOH) solution to quench the excess LiAlH4.[3] c. Stir the mixture for 10 minutes at 0 °C.
4. Product Isolation: a. Filter the resulting mixture through a Buchner funnel to remove the inorganic salts. b. Extract the collected salts with 20 mL of refluxing THF to recover any adsorbed product. c. Combine the organic filtrates. d. Wash the combined organic phase with brine. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO4). f. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
5. Purification: a. Purify the crude indolyl alcohol by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent.[3] b. Collect the fractions containing the product and concentrate under reduced pressure to yield pure this compound as a white solid.
Visualized Experimental Workflow
Caption: Workflow for the reduction of indole-2-carboxylic acid.
Safety Precautions
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Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable solid that reacts violently with water. Handle it with extreme care in a dry, inert atmosphere and away from any sources of moisture.
-
The quenching procedure is highly exothermic and generates hydrogen gas, which is flammable. Perform the quench slowly and in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when performing this experiment.
References
Troubleshooting & Optimization
Technical Support Center: Stability of 1H-Indole-2-methanol in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1H-Indole-2-methanol in solution. The following information addresses common issues and questions regarding the handling, storage, and potential degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is mainly influenced by pH, exposure to light, presence of oxidizing agents, and temperature. The indole nucleus is susceptible to degradation under strongly acidic or basic conditions, can be oxidized when exposed to air, and is prone to photodegradation.[1][2]
Q2: How should I store stock solutions of this compound?
A2: To ensure maximum stability, stock solutions should be prepared in high-purity, degassed solvents. It is recommended to store solutions at low temperatures (-20°C or -80°C) and protected from light by using amber vials or by wrapping the container in aluminum foil.[1][2] For long-term storage of the solid compound, it is advisable to keep it in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1]
Q3: I am observing the appearance of new, unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?
A3: The appearance of new peaks in your chromatogram likely indicates degradation of this compound. This can be caused by several factors, including:
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Oxidative degradation: The indole ring is electron-rich and susceptible to oxidation, which can lead to the formation of various oxidation byproducts.[1][2]
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Acid-catalyzed degradation: Under acidic conditions, the indole nucleus can be protonated, which may lead to dimerization or polymerization. For a similar hydroxymethyl indole derivative, dimerization has been observed at acidic pH.
-
Photodegradation: Exposure to UV or ambient light can induce degradation.[1][2]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented, based on the general chemistry of indoles, the most probable degradation pathway is the oxidation of the pyrrole ring to form oxindole derivatives.[1][3] Under acidic conditions, dimerization is also a possibility.
Troubleshooting Guides
Issue 1: Low or No Yield in Reactions Involving this compound
If you are experiencing low or no yield in a reaction where this compound is a starting material, consider the following troubleshooting steps.
Potential Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Degradation of Starting Material | Verify the purity of your this compound using a suitable analytical method like HPLC or NMR before starting the reaction. |
| Reaction Conditions | Inert Atmosphere: If your reaction is sensitive to oxygen, ensure it is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Solvent Choice: Use high-purity, anhydrous, and degassed solvents. Temperature Control: Avoid excessive heating, as thermal degradation can occur.[1] Monitor the reaction temperature closely. |
| pH Instability | If the reaction is performed under strongly acidic or basic conditions, consider if the pH can be adjusted to a more neutral range where the indole ring is more stable. |
| Light Exposure | Protect the reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.[1] |
Issue 2: Inconsistent Results in Biological Assays
Inconsistent results in biological assays can often be attributed to the degradation of the test compound in the assay medium.
Potential Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Instability in Assay Buffer | pH of Medium: Determine the pH of your assay medium. Indole derivatives are generally most stable in neutral or slightly basic conditions.[1] Forced Degradation Study: Perform a forced degradation study of this compound in the assay buffer to assess its stability over the time course of the experiment. |
| Oxidation | If the assay is performed under aerobic conditions, consider if an antioxidant, compatible with your assay system, can be added. |
| Adsorption to Labware | Consider the possibility of the compound adsorbing to the surface of plasticware, which can lead to a decrease in the effective concentration. Using glass or low-binding plates may mitigate this. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a general guideline and should be optimized for your specific analytical capabilities. The goal is to achieve 5-20% degradation of the compound.[4]
1. Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a C18 column and a UV or MS detector
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.[4]
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (UV and visible light). Wrap a control sample in aluminum foil to exclude light.[4]
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C or 80°C).[4]
-
-
Sample Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of degradation products.
-
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60°C |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Photodegradation | UV and Visible Light | Room Temperature |
| Thermal Degradation | Heat | 60°C or 80°C |
Visualizations
References
Technical Support Center: Purification of 1H-Indole-2-methanol by Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 1H-Indole-2-methanol using chromatography. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound by silica gel chromatography?
The primary challenges stem from the inherent properties of the indole scaffold and the methanol functional group. The indole nucleus can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[1][2] The presence of the hydroxyl group increases the compound's polarity, which can cause strong, sometimes irreversible, binding to the silica gel, or result in significant peak tailing if the mobile phase is not optimized.[1][3]
Q2: How can I determine if this compound is degrading on the silica gel column?
You can assess the stability of your compound by performing a 2D Thin Layer Chromatography (TLC) analysis.[1][3][4] First, spot the compound on a TLC plate and run it in a suitable solvent system. Then, after the plate is dry, turn it 90 degrees and elute it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal.[3] The appearance of new spots indicates degradation.[4]
Q3: What is a good starting solvent system for the column chromatography of this compound?
A common and effective starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5] For this compound, a gradient elution starting from a lower polarity, such as 20% ethyl acetate in hexanes, and gradually increasing the concentration of ethyl acetate is often effective.[1] The ideal mobile phase should provide a target Rf value of approximately 0.2-0.4 on the TLC plate for good separation.[3]
Q4: this compound is a white to light yellow solid. How can I visualize it on a TLC plate during the purification process?
Most indole derivatives, including this compound, are UV-active due to their aromatic structure.[6] They can be easily visualized as dark spots on a TLC plate with a fluorescent indicator (F254) under a UV lamp at 254 nm.[5][6] For more specific staining, Ehrlich's reagent can be used, which typically produces blue or purple spots with indoles.[6] A potassium permanganate (KMnO4) stain can also be used as a universal stain for organic compounds.[6]
Q5: What are the common impurities I might encounter during the synthesis and purification of this compound?
Common impurities can include unreacted starting materials, byproducts from the synthesis (such as from side reactions or polymerization), and degradation products formed during the reaction or purification.[2][7] Indoles, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities, a process that can be accelerated by light and residual acid.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate Solvent System: The polarity of the mobile phase is not optimal for resolving the compound and impurities.- Column Overloading: Too much sample has been loaded onto the column for its size.[3] | - Optimize the Mobile Phase: Use TLC to screen different solvent systems. Try varying solvent ratios or using different solvents (e.g., dichloromethane/methanol).[2]- Use Gradient Elution: Start with a low polarity eluent and gradually increase the polarity.[3]- Reduce Sample Load: A general guideline is a 50:1 to 100:1 ratio of silica gel to crude sample by weight for difficult separations.[3] |
| Compound Streaking or "Tailing" on the Column | - Strong Interaction with Silica: The polar hydroxyl and basic indole nitrogen can interact strongly with acidic silanol groups on the silica surface.[2][3]- Compound Insolubility: The compound is not fully soluble in the mobile phase.- Column Overloading. [3] | - Add a Modifier: Add a small amount of a basic modifier like triethylamine (TEA) (0.1-1%) to the eluent to neutralize acidic sites on the silica.[1][2]- Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[2][3]- Increase Eluent Polarity: Gradually increase the polarity of the mobile phase to improve solubility and elution.[2] |
| Low Recovery of Purified Compound | - Irreversible Adsorption: The compound is too polar and is sticking permanently to the silica gel.[1]- Compound Degradation: The compound is unstable on the acidic silica gel.[1]- Dilute Fractions: The compound may be eluting in very dilute fractions that are difficult to detect by TLC.[4] | - Use a More Polar Eluent: A small percentage of methanol can be added to the mobile phase to elute highly polar compounds.[6]- Deactivate Silica Gel: Pre-treat the column with a mobile phase containing triethylamine.[1]- Concentrate Fractions: Before TLC analysis, concentrate the collected fractions to ensure you haven't missed the product.[1] |
| Compound is Not Eluting from the Column | - Insufficient Eluent Polarity: The mobile phase is too non-polar to move the compound down the column.- Compound Degradation/Polymerization: The compound may have decomposed on the column.[4] | - Drastically Increase Eluent Polarity: Flush the column with a much more polar solvent system, such as 10% methanol in dichloromethane or ethyl acetate.- Check Compound Stability: Perform a 2D TLC test to check for degradation on silica.[4] |
| Colored Impurities Co-elute with the Product | - Oxidation: Indoles are prone to air oxidation, forming colored impurities.[2] | - Handle Under Inert Atmosphere: If possible, perform the purification under a nitrogen or argon atmosphere.[2]- Use Fresh Solvents: Use freshly distilled or high-purity solvents.- Consider Recrystallization: After column chromatography, recrystallization can be an effective second step to remove colored impurities.[2] |
Quantitative Data Summary
The following table summarizes typical parameters for the purification of this compound by silica gel column chromatography.
| Parameter | Details |
| Stationary Phase | Silica Gel (230-400 mesh)[5] |
| Common Mobile Phase Systems | Hexane:Ethyl Acetate (Gradient)[1][5]Dichloromethane:Methanol (Gradient)[2][6] |
| Typical Elution Gradient | Start with 20% Ethyl Acetate in Hexanes, gradually increase to 100% Ethyl Acetate.[1] |
| Target Rf Value (TLC) | 0.2 - 0.4 in the chosen eluent for optimal separation.[3] |
| Typical Recovery | 85-95% (dependent on crude purity and technique)[5] |
| Achievable Purity | >98%[5] |
Experimental Protocol: Purification by Silica Gel Column Chromatography
This protocol provides a general methodology for the purification of gram-scale quantities of crude this compound.
Materials and Equipment:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
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Glass chromatography column
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Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
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UV lamp (254 nm)
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Collection tubes or flasks
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Rotary evaporator
Procedure:
-
TLC Analysis: First, determine the optimal solvent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. The ideal system will show good separation of the desired product spot from impurities, with an Rf value for the product of ~0.2-0.4.[3]
-
Column Packing (Wet Slurry Method):
-
Sample Loading (Dry Loading Method):
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.[2]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.[2]
-
-
Elution:
-
Begin eluting the column with the low-polarity mobile phase determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[1][5] This can be done in a stepwise manner (e.g., 10% to 20% to 40% ethyl acetate) or via a continuous gradient.
-
-
Fraction Collection and Monitoring:
-
Isolation:
Visualizations
Caption: General workflow for the purification of this compound by column chromatography.
Caption: A troubleshooting flowchart for common chromatography issues.
References
Technical Support Center: Synthesis of 1H-Indole-2-methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Indole-2-methanol. The information herein is designed to help anticipate and resolve common issues, with a focus on mitigating side reactions and improving product purity.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound from its corresponding carboxylic acid/ester resulted in a low yield and multiple unexpected spots on my TLC. What are the likely side products?
A1: When synthesizing this compound via the reduction of indole-2-carboxylic acid or its esters, several side reactions can occur, leading to a complex product mixture. The most common side products include:
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Over-reduced species: The intended hydroxymethyl group can be further reduced to a methyl group, yielding 2-methylindole. This is more likely with powerful reducing agents like Lithium Aluminum Hydride (LAH) under harsh conditions.[1]
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Indole Ring Reduction Products: Under certain conditions, the indole ring itself can be reduced to yield indoline-2-methanol. This is a known side reaction when using methods like Birch reduction (e.g., lithium in liquid ammonia).[2]
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Dimerization/Polymerization Products: this compound can undergo self-condensation, especially in the presence of acid or base, to form di(1H-indol-2-yl)methane or larger oligomers.[1]
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Oxidation Products: The electron-rich indole nucleus is susceptible to oxidation, which can form colored impurities such as oxindoles. This can happen during the reaction, workup, or even storage if exposed to air.[3][4]
Q2: I've noticed my purified this compound develops color over time. What is causing this degradation and how can I prevent it?
A2: The development of color in purified this compound is typically due to oxidative degradation.[3][4] The indole ring is sensitive to atmospheric oxygen, heat, and light. To prevent this:
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Storage: Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
-
Solvents: When preparing solutions, use degassed solvents.
-
Antioxidants: For long-term storage in solution, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) could be considered, provided it doesn't interfere with downstream applications.
Q3: During the workup of my LAH reduction, I used acidic conditions to quench the reaction and my yield was very low. What went wrong?
A3: Indoles are notoriously unstable in strongly acidic environments.[3][5] Acidic workups can lead to the protonation of the indole ring, which can catalyze the self-condensation of the product to form insoluble polymers, drastically reducing your isolated yield.[1] It is crucial to employ a careful and non-acidic or mildly acidic workup protocol after reduction with LAH.
Q4: Can I use Sodium Borohydride (NaBH₄) instead of Lithium Aluminum Hydride (LAH) to reduce my indole-2-carboxylic acid ester?
A4: Sodium borohydride is generally not a strong enough reducing agent to reduce esters to primary alcohols.[6] While it can reduce aldehydes and ketones, it will likely be ineffective for the ester, leading to a low or no yield of this compound. LAH is the more appropriate, albeit more reactive, choice for this transformation.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield of this compound | Incomplete reaction. | - Ensure the reducing agent (e.g., LAH) is fresh and active. - Use an adequate excess of the reducing agent. - Verify reaction completion by TLC before workup. |
| Degradation during workup. | - Avoid strong acidic conditions during quenching. Use a Fieser workup (sequential addition of water and NaOH solution) for LAH reactions. | |
| Poor quality starting material. | - Ensure the purity of the starting indole-2-carboxylic acid or ester. Impurities can lead to side reactions.[8] | |
| Presence of 2-methylindole as a major byproduct | Over-reduction (hydrogenolysis). | - Perform the reduction at a lower temperature (e.g., 0 °C to room temperature). - Avoid prolonged reaction times after the starting material is consumed. - Consider using a milder reducing agent if compatible with the functional group. |
| Formation of a baseline, insoluble material | Polymerization/self-condensation. | - Maintain neutral or slightly basic conditions during workup and purification.[1] - Avoid excessive heating of the product. |
| Product is colored (yellow/brown) | Oxidative degradation. | - Conduct the reaction under an inert atmosphere (N₂ or Ar).[3] - Use degassed solvents. - Protect the reaction and the purified product from light.[3] |
| Product streaks on silica gel column | Interaction with acidic silica gel. | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[4] - Consider using a different stationary phase like neutral alumina.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via LAH Reduction of Ethyl Indole-2-carboxylate
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride (LAH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: The flask is cooled to 0 °C in an ice bath. A solution of ethyl indole-2-carboxylate (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup (Fieser Method): The reaction is carefully quenched by the sequential dropwise addition of water (X mL per X g of LAH), followed by 15% aqueous sodium hydroxide (X mL per X g of LAH), and finally water again (3X mL per X g of LAH). The resulting granular precipitate is filtered off and washed with THF.
-
Purification: The combined filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Data Presentation
| Condition | Primary Product | Major Side Product(s) | Rationale/Reference |
| LAH, THF, 0 °C to RT | This compound | Minor amounts of 2-methylindole and oxidation products. | Standard conditions for ester reduction. Controlled temperature minimizes over-reduction.[6][9] |
| LAH, THF, Reflux | This compound | Increased amounts of 2-methylindole. | Higher temperatures can promote hydrogenolysis of the C-O bond.[1] |
| Li in liquid NH₃ | Indoline-2-methanol | This compound | Birch reduction conditions are known to reduce the indole aromatic system.[2] |
| Acidic Workup (e.g., HCl) | Low yield of desired product | Polymeric/dimeric materials. | Acid catalyzes the self-condensation of the hydroxymethyl indole.[1][3] |
| Reaction exposed to air | This compound | Colored oxindole impurities. | The indole ring is susceptible to oxidation.[3][4] |
Visualizations
Caption: Potential side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. byjus.com [byjus.com]
Technical Support Center: Synthesis of 1H-Indole-2-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Indole-2-methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound involves the reduction of an indole-2-carboxylic acid derivative, typically an ester such as ethyl or methyl indole-2-carboxylate. The reducing agent of choice for this transformation is Lithium Aluminum Hydride (LiAlH₄), which consistently provides high yields.
Q2: What are the typical yields for the LiAlH₄ reduction of indole-2-carboxylates to this compound?
A2: Under optimized conditions, the reduction of indole-2-carboxylates with LiAlH₄ can achieve high yields. For instance, the reduction of various substituted indole-2-carboxylates has been reported to yield the corresponding 2-hydroxymethyl indoles in up to 90% yield.[1]
Q3: Can Sodium Borohydride (NaBH₄) be used as an alternative reducing agent to LiAlH₄?
A3: While Sodium Borohydride is a milder and safer reducing agent, it is generally not effective for the reduction of esters to alcohols under standard conditions.[2] LiAlH₄ is a much more powerful reducing agent and is required for this transformation.[3] Using a milder reagent like NaBH₄ is a common reason for failed or low-yield reactions.
Q4: What are the primary safety precautions to consider when working with LiAlH₄?
A4: LiAlH₄ is a highly reactive and pyrophoric compound that reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). Glassware must be thoroughly dried, and anhydrous solvents must be used. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the reduction of indole-2-carboxylates.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction. | - Ensure a sufficient excess of LiAlH₄ is used (typically 2-4 equivalents).- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if the reaction is sluggish. |
| Decomposition of starting material or product. | - Maintain a low temperature (e.g., 0 °C) during the addition of LiAlH₄ to control the exothermic reaction.- Ensure the work-up procedure is performed carefully to avoid degradation of the product. | |
| Poor quality of starting materials. | - Use high-purity, anhydrous indole-2-carboxylate.- Ensure the LiAlH₄ is fresh and has not been deactivated by exposure to moisture. | |
| Use of an inappropriate reducing agent. | - Sodium Borohydride (NaBH₄) is not strong enough to reduce esters. Use Lithium Aluminum Hydride (LiAlH₄).[2] | |
| Presence of a Major Side Product | Formation of indoline-2-carboxylic acid. | - Over-reduction can lead to the saturation of the indole ring. Control the reaction time and temperature carefully.[4] |
| Unreacted starting material (ester). | - This indicates an incomplete reaction. See "Low or No Yield" section for solutions. | |
| Difficulty in Product Isolation | Emulsion formation during work-up. | - Add a saturated solution of sodium sulfate or brine to help break the emulsion.- Filter the mixture through a pad of Celite. |
| Product is water-soluble. | - Perform multiple extractions of the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
Experimental Protocols
Synthesis of this compound via Reduction of Ethyl Indole-2-carboxylate
This protocol is adapted from established procedures for the reduction of indole esters.[1]
Materials:
-
Ethyl Indole-2-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
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10% Sulfuric Acid
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (2-4 equivalents) in anhydrous THF.
-
Addition of Ester: Cool the flask to 0 °C in an ice bath. Dissolve ethyl indole-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water dropwise to quench the excess LiAlH₄. Then, add 10% sulfuric acid to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Yield Data for Substituted this compound Synthesis
The following table summarizes reported yields for the synthesis of various substituted (1H-indol-2-yl)methanol compounds using the LiAlH₄ reduction method.[1]
| Substituent on Indole Ring | Yield (%) |
| 5-methyl | 90 |
| 5-methoxy | 85 |
| 5-chloro | 88 |
| 5-bromo | 87 |
| 7-methyl | 86 |
| 7-chloro | 82 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
References
Technical Support Center: 1H-Indole-2-methanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Indole-2-methanol. The primary focus is on the common synthetic route involving the reduction of an indole-2-carboxylic acid derivative (such as an ester) using lithium aluminum hydride (LiAlH₄).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via LiAlH₄ reduction of its corresponding ester?
A1: The most frequently encountered byproducts include:
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Unreacted Starting Material: Incomplete reaction can leave residual indole-2-carboxylic acid ethyl ester.
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Indole-2-carbaldehyde: This is an intermediate in the reduction of the ester to the alcohol. If the reaction is not driven to completion, or if stoichiometry is not carefully controlled, the aldehyde may be present as a significant impurity.
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Over-reduced Products: While less common under standard conditions, strong reducing agents like LiAlH₄ can potentially reduce the indole ring itself, leading to indoline derivatives.
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Hydrolysis Products: During the workup, if moisture is present, LiAlH₄ can react to form lithium hydroxide and aluminum hydroxide.[1]
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Solvent Adducts: In some cases, side reactions with the solvent, such as tetrahydrofuran (THF), can occur.[1]
Q2: My purified this compound is colored, even after column chromatography. What could be the cause?
A2: Indole compounds, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to light and residual acid from the synthesis or chromatography. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use de-gassed solvents.
Q3: Is this compound stable on silica gel during column chromatography?
A3: While many indoles are stable on silica gel, some can be sensitive to the acidic nature of standard silica gel, leading to degradation, streaking, or irreversible adsorption on the column. If you suspect your compound is degrading, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If degradation is observed, using deactivated silica gel (e.g., by adding a small amount of a neutral or basic modifier like triethylamine to the eluent) or switching to a different stationary phase like alumina may be beneficial.
Q4: Can I purify this compound by recrystallization? What is a good starting solvent system?
A4: Yes, recrystallization can be a very effective method for purifying this compound, especially for removing minor impurities after an initial purification by column chromatography. A common solvent system for the recrystallization of indole is a mixture of methanol and water.[2] A good starting point would be to dissolve the crude product in a minimal amount of hot methanol and then slowly add water until the solution becomes turbid, followed by slow cooling. Other potential solvent systems include mixtures of a polar solvent like ethanol or ethyl acetate with a non-polar anti-solvent like hexanes or heptane.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield
Symptom: TLC analysis of the crude reaction mixture shows a significant amount of starting material (indole-2-carboxylic acid ester) remaining.
| Possible Cause | Troubleshooting Steps |
| Insufficient LiAlH₄ | Ensure you are using a sufficient excess of LiAlH₄ (typically 1.5-3 equivalents). |
| Poor Quality LiAlH₄ | LiAlH₄ is highly reactive with moisture. Use a fresh, unopened bottle or a properly stored and handled reagent. The powder should be white to light gray; dark gray may indicate decomposition. |
| Inadequate Reaction Time or Temperature | Monitor the reaction by TLC until the starting material is consumed. While many LiAlH₄ reductions are rapid at room temperature, some may require gentle refluxing for a longer duration. |
| Improper Quenching | A gelatinous aluminum salt precipitate can trap the product, leading to low isolated yield. Follow a standard quenching procedure carefully (e.g., Fieser workup: sequential addition of water, 15% NaOH solution, and then more water). |
Issue 2: Presence of Aldehyde Byproduct
Symptom: A new spot appears on the TLC plate, typically with an Rf value between the starting ester and the final alcohol product, corresponding to indole-2-carbaldehyde.
| Possible Cause | Troubleshooting Steps |
| Insufficient LiAlH₄ | The reduction of the ester to the alcohol proceeds through an aldehyde intermediate. Insufficient reducing agent will result in the accumulation of this intermediate. Increase the equivalents of LiAlH₄. |
| Reaction Temperature Too Low | While the initial reduction to the aldehyde may occur at lower temperatures, the subsequent reduction to the alcohol might require a higher temperature. Allow the reaction to warm to room temperature or gently reflux if necessary. |
Issue 3: Purification Challenges
Symptom: Difficulty in separating the product from byproducts using column chromatography or recrystallization.
| Possible Cause | Troubleshooting Steps |
| Co-elution of Impurities | The polarity of the product and a byproduct may be too similar for effective separation with the chosen solvent system. Experiment with different solvent systems for TLC to find an optimal mobile phase for column chromatography. A common eluent for indole derivatives is a mixture of hexanes and ethyl acetate.[3] |
| "Oiling Out" During Recrystallization | The compound is coming out of solution as a liquid rather than forming crystals. This can be due to the solution being too concentrated, cooling too quickly, or the presence of impurities. Try using a more dilute solution, allowing for slower cooling, or adding a seed crystal. |
| Poor Crystal Formation | The solution is not supersaturated enough for crystals to form. Evaporate some of the solvent to increase the concentration or add more of the anti-solvent. Scratching the inside of the flask with a glass rod can also help induce nucleation. |
Data Presentation
Table 1: Summary of Purification Techniques for this compound
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Recovery (%) | Achievable Purity (%) | Scale |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate | 80-95% | >98% | Milligram to Gram |
| Recrystallization | Methanol/Water[2] | 70-85% | >99% | Milligram to Multigram |
Note: The typical recovery and achievable purity are estimates and can vary depending on the initial purity of the crude material and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
This protocol is adapted from a general procedure for the reduction of ethyl indole-2-carboxylates.
Materials:
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Ethyl indole-2-carboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Water
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15% aqueous sodium hydroxide (NaOH) solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 g) in anhydrous diethyl ether (50 mL) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of ethyl indole-2-carboxylate (5 g) in anhydrous diethyl ether (80 mL) dropwise at 0 °C (ice bath).
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The product, this compound, will have a lower Rf than the starting ester.
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Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Water (1.5 mL)
-
15% aqueous NaOH solution (1.5 mL)
-
Water (4.5 mL)
-
-
Stir the resulting mixture at room temperature for 15-30 minutes until a white, granular precipitate forms.
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Filter the precipitate and wash it thoroughly with diethyl ether.
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Combine the filtrate and the ether washings, and dry the organic layer over anhydrous Na₂SO₄.
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Glass chromatography column
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TLC plates
Procedure:
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Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
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Elute the column with a mixture of hexane and ethyl acetate, starting with a low polarity (e.g., 9:1 v/v) and gradually increasing the polarity (e.g., to 7:3 or 1:1 v/v).
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Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
Materials:
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Crude or column-purified this compound
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Methanol
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Deionized water
Procedure:
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Dissolve the this compound in a minimal amount of hot methanol in an Erlenmeyer flask.
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While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.
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Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
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Cover the flask and allow it to cool slowly to room temperature.
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For maximum crystal formation, place the flask in an ice bath for at least 30 minutes.
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Collect the crystals by vacuum filtration, wash them with a small amount of a cold methanol/water mixture, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound synthesis based on TLC analysis.
References
degradation pathways of 1H-Indole-2-methanol in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1H-Indole-2-methanol in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in assays?
A1: this compound is susceptible to three primary degradation pathways:
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Oxidation: The indole ring and the hydroxymethyl group are prone to oxidation. This can lead to the formation of 1H-indole-2-carboxaldehyde, 1H-indole-2-carboxylic acid, or oxindole derivatives.
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Acid-Catalyzed Degradation: In acidic conditions, the indole nucleus can be protonated, which may lead to dimerization or oligomerization.
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Photodegradation: Exposure to light, particularly UV, can induce degradation, often leading to colored byproducts.
Q2: How can I prevent the degradation of this compound in my stock solutions?
A2: To ensure the stability of your this compound stock solutions, follow these recommendations:
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Solvent Choice: Use high-purity, degassed anhydrous aprotic solvents.
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Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) in tightly sealed amber vials to protect from light and air.
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Inert Atmosphere: For long-term storage, blanketing the solution with an inert gas like argon or nitrogen is recommended.
Q3: I'm observing a color change (e.g., pink, brown) in my sample containing this compound. What is the likely cause?
A3: Color formation is a common indicator of oxidative degradation of the indole ring. This can be caused by exposure to air (oxygen), light, or the presence of trace metal ion impurities which can catalyze oxidation.
Q4: My assay results with this compound are inconsistent. Could this be a stability issue?
A4: Yes, inconsistent results are often a sign of compound instability. Degradation can lead to a decrease in the concentration of the active compound and the formation of new species that may interfere with the assay. It is crucial to assess the stability of this compound under your specific assay conditions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptom: Appearance of new peaks in the chromatogram of your sample over time or under specific assay conditions.
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | - Prepare fresh solutions before use.- Use degassed solvents and buffers.- Minimize exposure of the sample to air.- If compatible with your assay, consider adding an antioxidant. |
| Acid-Catalyzed Degradation | - Check the pH of your buffers and mobile phase. Indoles are generally more stable at neutral to slightly basic pH.- If acidic conditions are required, minimize exposure time and temperature. |
| Photodegradation | - Protect samples from light by using amber vials or covering them with aluminum foil.- Work in a dimly lit environment when possible. |
Issue 2: Low or No Biological Activity Observed
Symptom: The expected biological effect of this compound is diminished or absent.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Confirm the integrity of your stock solution by re-analyzing its purity (e.g., by HPLC).- Perform a stability study under your specific assay conditions (see Experimental Protocols).- Prepare fresh dilutions from a solid sample for each experiment. |
| Solubility Issues | - Ensure the compound is fully dissolved in the assay buffer. Poor solubility can be mistaken for lack of activity. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
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This compound
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HPLC-grade solvents (e.g., acetonitrile, methanol)
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0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH)
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3% Hydrogen Peroxide (H₂O₂)
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HPLC system with UV or MS detector
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pH meter
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Temperature-controlled incubator/oven
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Photostability chamber
Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light.
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Thermal Degradation: Store both the solid compound and a solution at an elevated temperature (e.g., 70°C).
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Photodegradation: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis:
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At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples by a suitable, validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
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Data Presentation:
The results of a forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Degradation Products Observed |
| 0.1 M HCl | 60 | 24 | Data | Peak Rt and/or m/z |
| 0.1 M NaOH | 60 | 24 | Data | Peak Rt and/or m/z |
| 3% H₂O₂ | RT | 24 | Data | Peak Rt and/or m/z |
| Heat (Solid) | 70 | 72 | Data | Peak Rt and/or m/z |
| Light | RT | As per ICH Q1B | Data | Peak Rt and/or m/z |
Note: This is a template. Actual data would be populated from experimental results.
Visualizations
Potential Degradation Pathways of this compound
Technical Support Center: 1H-Indole-2-methanol Reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1H-Indole-2-methanol.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material appears discolored (yellowish or brownish). Can I still use it?
A1: Discoloration often indicates partial oxidation or the presence of impurities. While it might be usable for some robust reactions, it is highly recommended to purify it before use, especially for sensitive downstream applications. Purification can be achieved by column chromatography on silica gel or recrystallization. For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate.
Q2: I am observing the formation of a dark, polymeric material in my reaction mixture. What is the cause and how can I prevent it?
A2: Indoles are susceptible to polymerization or degradation under strong acidic conditions. The formation of dark polymeric material is a common indicator of this issue. To prevent this, it is crucial to:
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Maintain Neutral or Slightly Basic Conditions: If your reaction allows, buffer the medium to a pH between 7 and 8.5.
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Use Milder Acids: If acidic conditions are necessary, opt for milder acids or shorter reaction times.
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Control Temperature: Avoid excessive heating, as it can accelerate degradation.
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Work Under an Inert Atmosphere: For sensitive reactions, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation which may be catalyzed by acid.
Q3: My purification by silica gel column chromatography is resulting in streaking and low recovery of this compound or its derivatives. What can I do to improve this?
A3: The acidic nature of standard silica gel can cause degradation or strong adsorption of indole derivatives. To mitigate this:
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Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 0.5-2% in the eluent), to neutralize acidic sites.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a less harsh alternative to silica gel.
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Minimize Contact Time: Run the column as quickly as possible without compromising separation.
Q4: I am struggling with the N-protection of this compound. The reaction is sluggish or gives multiple products.
A4: The nucleophilicity of the indole nitrogen is relatively low, which can make N-protection challenging. Additionally, the hydroxyl group can sometimes interfere.
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Use a Stronger Base: For deprotonation of the indole nitrogen, a strong base like sodium hydride (NaH) is often more effective than weaker bases.
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Protect the Hydroxyl Group First: If side reactions involving the hydroxyl group are suspected, consider protecting it as a silyl ether (e.g., TBDMS) before proceeding with N-protection.
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Choose the Right Protecting Group and Conditions: The choice of protecting group (e.g., Boc, Ts, SEM) and the specific reaction conditions are crucial. For instance, Boc protection often works well with Boc-anhydride and a catalytic amount of DMAP or a strong base.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound via Reduction of Ethyl 1H-indole-2-carboxylate
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the LiAlH₄ is fresh and active. Use a sufficient excess of the reducing agent (typically 2-3 equivalents). Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Degradation during Workup | The workup procedure to quench excess LiAlH₄ is critical. Follow a well-established procedure (e.g., Fieser workup) to avoid the formation of gelatinous aluminum salts that can trap the product. Ensure the aqueous workup is not overly acidic. |
| Product Loss during Extraction | This compound has some water solubility. Saturate the aqueous layer with NaCl (brine) before extraction to reduce its solubility and improve recovery in the organic phase. |
Issue 2: Poor Conversion or Side Product Formation during Oxidation to 1H-Indole-2-carbaldehyde
| Possible Cause | Troubleshooting Step |
| Inactive Oxidizing Agent | Activated manganese dioxide (MnO₂) is the most common and selective oxidant for this transformation. Ensure the MnO₂ is freshly activated by heating before use. The activity of MnO₂ can vary between suppliers and batches. |
| Over-oxidation or Degradation | Avoid excessive reaction times and monitor the reaction closely by TLC. Over-oxidation is less common with MnO₂ but can occur with stronger, less selective oxidants. The product, an aldehyde, can also be sensitive to the reaction conditions. |
| Formation of Dimer or Trimer | The acidic nature of some oxidizing agents or impurities can catalyze the self-condensation of the starting material or product. Using a neutral oxidant like activated MnO₂ in an inert solvent like dichloromethane is recommended. |
| Solvent Issues | Ensure the solvent is dry and inert. Dichloromethane or chloroform are commonly used. |
Issue 3: Low Yield in N-Alkylation or N-Arylation Reactions
| Possible Cause | Troubleshooting Step |
| Insufficiently Strong Base | The indole nitrogen is not highly acidic (pKa ≈ 17). A strong base like NaH, KHMDS, or n-BuLi is often required for complete deprotonation. |
| Poor Solvent Choice | The solvent should be able to dissolve both the indole substrate and the base. Anhydrous polar aprotic solvents like DMF or THF are typically good choices. |
| Competing C3-Alkylation | While N-alkylation is generally favored with the indole anion, C3-alkylation can be a competing side reaction, especially with reactive alkylating agents. Using a more ionic counter-ion (e.g., with NaH) can favor N-alkylation. |
| Side Reactions of the Hydroxymethyl Group | The free hydroxyl group can be deprotonated by the strong base, leading to undesired side reactions. Consider protecting the hydroxyl group as a silyl ether before N-alkylation. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl 1H-indole-2-carboxylate
This protocol describes the reduction of the ester to the corresponding alcohol using lithium aluminum hydride (LiAlH₄).
Materials:
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Ethyl 1H-indole-2-carboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether or THF
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Water
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15% Sodium hydroxide solution
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Anhydrous sodium sulfate
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Saturated sodium chloride solution (brine)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 g) in anhydrous diethyl ether (50 mL) in a round-bottom flask under an inert atmosphere, add a solution of ethyl 1H-indole-2-carboxylate (5 g) in anhydrous ether (80 mL) dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
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Monitor the reaction progress by TLC until all the starting material has been consumed.
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Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and finally water (4.5 mL).
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Stir the resulting white suspension vigorously for 15-30 minutes.
-
Filter the white precipitate of aluminum salts and wash it thoroughly with diethyl ether.
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Combine the filtrate and the ether washings, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
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Purify the product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization.
Protocol 2: Oxidation of this compound to 1H-Indole-2-carbaldehyde
This protocol details the selective oxidation of the primary alcohol to an aldehyde using activated manganese dioxide (MnO₂).
Materials:
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This compound
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Activated manganese dioxide (MnO₂)
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Dichloromethane (DCM) or Chloroform
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Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in DCM (20-30 mL per mmol of alcohol), add activated MnO₂ (10-20 eq by weight).
-
Stir the resulting black suspension vigorously at room temperature.
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Monitor the reaction by TLC. The reaction time can vary from a few hours to 48 hours depending on the activity of the MnO₂.
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Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
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Wash the Celite® pad with additional DCM to ensure complete recovery of the product.
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Combine the filtrates and concentrate under reduced pressure to yield the crude 1H-Indole-2-carbaldehyde.
-
Purify the product by column chromatography on silica gel or recrystallization.
Data Presentation
Table 1: Representative Yields for Key Reactions
| Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| Reduction | Ethyl 1H-indole-2-carboxylate | This compound | LiAlH₄, Diethyl ether, 0 °C to rt | 80-95 |
| Oxidation | This compound | 1H-Indole-2-carbaldehyde | Activated MnO₂, DCM, rt | 60-85 |
| N-Boc Protection | This compound | N-Boc-1H-indole-2-methanol | (Boc)₂O, NaH, THF, 0 °C to rt | 70-90 |
Yields are approximate and can vary based on the specific substrate, reaction scale, and purity of reagents.
Visualizations
Experimental and Logical Workflows
Caption: Synthetic workflow from ester to aldehyde.
Caption: Logic diagram for troubleshooting oxidation.
Signaling Pathways
Direct evidence for the involvement of this compound in specific signaling pathways is not extensively documented in the literature. However, its derivatives are of significant interest in drug discovery. The indole scaffold is a common feature in molecules that interact with various biological targets. For instance, derivatives of indole-3-carbinol, a structural isomer, are known to modulate pathways such as Akt signaling.[1] Therefore, this compound serves as a valuable starting material for the synthesis of a library of compounds that can be screened for activity against various kinases, GPCRs, and other targets involved in cellular signaling.
Caption: Derivatization for biological screening.
References
Technical Support Center: Scale-Up Synthesis of 1H-Indole-2-methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 1H-Indole-2-methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially applicable method for the synthesis of this compound is the reduction of an indole-2-carboxylate ester (e.g., methyl or ethyl ester) using a powerful reducing agent like Lithium Aluminum Hydride (LAH). This method is favored for its typically high yields and the ready availability of the starting materials.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound, particularly with Lithium Aluminum Hydride (LAH)?
A2: The primary safety concerns with scaling up LAH reductions are its high reactivity and pyrophoric nature. Key considerations include:
-
Exothermic Reaction: The reduction is highly exothermic, and efficient heat management is critical to prevent runaway reactions.
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Hydrogen Gas Evolution: LAH reacts violently with protic solvents (especially water) to release flammable hydrogen gas.
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Pyrophoric Solids: LAH powder and its residues can ignite spontaneously upon contact with air and moisture.
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Work-up Hazards: Quenching of excess LAH can be hazardous if not performed under controlled conditions.
Q3: How does the choice of solvent impact the scale-up of the LAH reduction?
A3: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard for LAH reductions. When scaling up, THF is often preferred due to its higher boiling point and better solvating power for the aluminum salts formed during the reaction. It is crucial to use anhydrous solvents to prevent violent reactions and loss of reagent.
Q4: What are the expected challenges in the purification of this compound at a larger scale?
A4: On a larger scale, purification can be challenging. While column chromatography is common in the lab, it is often not economically viable for large quantities. The preferred method for industrial-scale purification is recrystallization. Finding a suitable solvent system that provides good recovery and high purity is a key challenge. Additionally, the product's stability under purification conditions should be considered, as indoles can be sensitive to heat and acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of starting material or product. - Inefficient work-up leading to product loss. | - Monitor the reaction by TLC or HPLC to ensure completion. - Control the reaction temperature carefully to avoid side reactions. - Optimize the work-up procedure to minimize emulsion formation and ensure complete extraction of the product. |
| Formation of Impurities | - Presence of impurities in starting materials. - Side reactions due to localized overheating. - Air or moisture sensitivity of intermediates or product. | - Use high-purity starting materials. - Ensure efficient stirring and cooling to maintain a uniform reaction temperature. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Isolation | - Formation of stable emulsions during work-up. - Product oiling out instead of crystallizing. | - Employ a carefully controlled quenching procedure (e.g., Fieser work-up) to generate easily filterable aluminum salts. - For crystallization, screen various solvent systems and control the cooling rate. Seeding with a small amount of pure product can induce crystallization. |
| Product Discoloration | - Oxidation of the indole ring. | - Handle the product under an inert atmosphere and protect it from light. - Use degassed solvents for purification. |
Quantitative Data
Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters for the Synthesis of this compound via LAH Reduction of Ethyl Indole-2-carboxylate
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) |
| Reactant (Ethyl Indole-2-carboxylate) | 10 g | 1 kg |
| LiAlH4 (equivalents) | 1.5 - 2.0 | 1.2 - 1.5 (optimized for safety and cost) |
| Solvent (Anhydrous THF) | 200 mL | 15 - 20 L |
| Reaction Temperature | 0 °C to room temperature | 0 °C to 25 °C (with careful monitoring) |
| Reaction Time | 2 - 4 hours | 4 - 6 hours |
| Typical Isolated Yield | 85 - 95% | 80 - 90% |
| Purity (before purification) | >95% | 90 - 95% |
Experimental Protocols
Kilogram-Scale Synthesis of this compound
Materials:
-
Ethyl 1H-indole-2-carboxylate (1.0 kg, 5.29 mol)
-
Lithium Aluminum Hydride (LAH) (80.3 g, 2.12 mol, 0.4 eq)
-
Anhydrous Tetrahydrofuran (THF) (15 L)
-
Ethyl acetate (for quenching)
-
Deionized Water
-
15% w/v Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate
-
Celite®
Procedure:
-
Reaction Setup: Under an inert nitrogen atmosphere, charge a 50 L jacketed glass reactor with anhydrous THF (10 L). Cool the solvent to 0-5 °C with constant stirring.
-
LAH Addition: Carefully add the LAH powder in portions to the cold THF, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Dissolve the ethyl 1H-indole-2-carboxylate in anhydrous THF (5 L). Slowly add this solution to the LAH suspension via an addition funnel over 2-3 hours, maintaining the internal temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly and carefully add ethyl acetate to quench the excess LAH until gas evolution ceases.
-
Cautiously add deionized water (80 mL) dropwise, keeping the temperature below 15 °C.
-
Add 15% aqueous sodium hydroxide solution (80 mL) dropwise.
-
Add deionized water (240 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour to allow for the granulation of aluminum salts.
-
-
Isolation:
-
Filter the slurry through a pad of Celite®, washing the filter cake with THF (2 x 1 L).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot toluene.
-
Slowly add heptane as an anti-solvent until the solution becomes turbid.
-
Heat the mixture gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to maximize crystallization.
-
Collect the crystals by filtration, wash with a cold toluene/heptane mixture, and dry under vacuum.
-
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
preventing oxidation of 1H-Indole-2-methanol during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of 1H-Indole-2-methanol to prevent oxidative degradation. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound.
Troubleshooting Guide: Degradation of this compound
Visible signs of degradation, such as a change in color to pink, red, or brown, indicate potential oxidation and polymerization of your this compound sample.[1] If you observe these changes or suspect degradation, consult the following guide.
| Symptom | Possible Cause | Recommended Action |
| Discoloration (e.g., pink, red, brown) of solid or solution | Oxidation of the indole ring | Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (2-8°C or -20°C for long-term storage).[1] For solutions, use deoxygenated solvents. |
| Appearance of new spots on TLC or new peaks in HPLC | Formation of degradation products | Confirm the identity of the new species via LC-MS. The electron-rich pyrrole ring is prone to oxidation, which can lead to the formation of oxindoles or other oxidized species.[2] |
| Inconsistent experimental results | Degradation of the compound during the experiment | Prepare fresh solutions before use. If the experiment involves heat, light, or exposure to air, consider performing the reaction under an inert atmosphere and protecting it from light. |
| Low yield in reactions | Degradation of the starting material | Assess the purity of the this compound before starting the reaction. If degradation is suspected, purify the starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize oxidation, this compound should be stored in a cool, dry, and dark place.[2] For long-term stability, it is recommended to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber vial at temperatures between 2-8°C, with -20°C being preferable for extended periods.[1][2]
Q2: I've noticed a slight color change in my solid this compound. Can I still use it?
A2: A slight color change is a visual indicator of oxidation.[1] While it may not significantly affect the bulk purity for some applications, it is a clear sign of degradation. For sensitive experiments, it is advisable to purify the compound before use or use a fresh, unoxidized batch.
Q3: Should I use an antioxidant to store this compound?
A3: The use of an antioxidant is recommended, especially if the compound will be stored for an extended period or is dissolved in a solvent that has not been deoxygenated.[1] Common antioxidants for indole compounds include Butylated Hydroxytoluene (BHT) and ascorbic acid.[1] However, it is crucial to ensure the chosen antioxidant does not interfere with your downstream applications.
Q4: How does pH affect the stability of this compound in solution?
A4: Indole derivatives are generally most stable in neutral or slightly basic conditions.[2] Strong acidic conditions can lead to protonation and subsequent polymerization or rearrangement reactions, while strongly alkaline conditions may promote oxidative degradation.[2]
Q5: What are the likely degradation products of this compound?
A5: Based on the general chemistry of indoles, the most likely degradation pathway is the oxidation of the electron-rich pyrrole ring to form oxindole derivatives.[2]
Quantitative Data Summary
To assess the stability of this compound, forced degradation studies can be performed. The following table provides hypothetical yet representative data on the stability of this compound under various stress conditions.
| Condition | Duration | Temperature | % Degradation (Hypothetical) | Appearance |
| Solid, Air, Light | 30 days | 25°C | 5-10% | Slight pinkish tint |
| Solid, Argon, Dark | 30 days | 2-8°C | <1% | White to off-white solid |
| Solution (Methanol), Air, Light | 24 hours | 25°C | 15-25% | Yellow to light brown solution |
| Solution (Methanol), Argon, Dark | 24 hours | 2-8°C | <2% | Colorless solution |
| 0.1 M HCl | 24 hours | 60°C | 20-30% | Brown solution with precipitate |
| 0.1 M NaOH | 24 hours | 60°C | 10-15% | Yellowish solution |
| 3% H₂O₂ | 24 hours | 25°C | >50% | Dark brown solution |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound
-
HPLC-grade methanol and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Temperature-controlled oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
3. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
4. Sample Analysis:
-
At appropriate time intervals, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
-
Analyze by a validated stability-indicating HPLC method. A C18 reversed-phase column with a gradient elution of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is typically suitable. UV detection at approximately 220 nm and 280 nm is recommended.
Visualizations
Caption: Hypothetical oxidation pathway of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for suspected degradation.
References
Technical Support Center: Optimization of N-alkylation of 1H-Indole-2-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 1H-Indole-2-methanol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of this compound and offers potential solutions in a question-and-answer format.
Q1: I am observing a significant amount of O-alkylation product alongside my desired N-alkylated product. How can I improve N-selectivity?
A1: The competition between N- and O-alkylation is a primary challenge due to the presence of the hydroxyl group at the 2-position. The alkoxide formed from the hydroxyl group can compete with the indole nitrogen as a nucleophile. Here are several strategies to favor N-alkylation:
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation.[1] The base selectively deprotonates the more acidic indole N-H.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity. Running the reaction at 0 °C or even lower temperatures may favor the kinetically controlled N-alkylation product.
-
Protecting Groups: The most effective strategy is to protect the hydroxyl group before the N-alkylation step. Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl - TBDMS) or benzyl ethers.[2][3] After successful N-alkylation, the protecting group can be selectively removed.
-
Order of Addition: Adding the alkylating agent slowly to the solution of the deprotonated indole can help maintain a low concentration of the electrophile, potentially favoring reaction at the more nucleophilic site.
Q2: My reaction is yielding a significant amount of C3-alkylated byproduct. How can I minimize this?
A2: C3-alkylation is a common side reaction in indole chemistry due to the high nucleophilicity of the C3 position.[1] To enhance N-selectivity, consider the following:
-
Steric Hindrance: The 2-methanol group already provides some steric hindrance at the C3 position. Using a bulkier alkylating agent can further disfavor C3-alkylation.
-
Reaction Conditions: As with controlling O-alkylation, the choice of a strong base like NaH in DMF or THF is crucial for generating the indole anion, which is a softer nucleophile and preferentially attacks the alkyl halide at the nitrogen.[1]
-
Catalytic Methods: Certain transition metal-catalyzed reactions have shown high selectivity for N-alkylation over C-alkylation. For instance, copper-catalyzed systems can be highly effective.
Q3: The reaction is very slow or does not go to completion. What can I do to improve the reaction rate and yield?
A3: Several factors can contribute to a sluggish reaction. Here are some troubleshooting steps:
-
Anhydrous Conditions: Reactions involving strong bases like NaH are extremely sensitive to moisture. Ensure that all glassware is flame-dried, and use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[1] Any trace of water will quench the base and inhibit the reaction.
-
Reagent Quality: Verify the quality and reactivity of your reagents. The sodium hydride should be fresh, and the alkylating agent should be pure.
-
Activation of Alkylating Agent: If you are using a less reactive alkyl halide (e.g., an alkyl chloride or bromide), adding a catalytic amount of sodium or potassium iodide can increase the reaction rate through an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.[4]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for N-alkylation reactions.[5]
Q4: I am observing the formation of a dialkylated product (both N- and O-alkylated). How can this be prevented?
A4: Dialkylation occurs when both the indole nitrogen and the hydroxyl group are alkylated. To avoid this:
-
Stoichiometry: Use a carefully controlled amount of the alkylating agent (typically 1.05 to 1.2 equivalents).
-
Protecting Groups: As mentioned for controlling O-alkylation, protecting the hydroxyl group is the most reliable method to prevent dialkylation.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the desired mono-N-alkylated product is the major species. Lowering the temperature can also help control the reactivity.[1]
Frequently Asked Questions (FAQs)
Q: What is the best base to use for the N-alkylation of this compound?
A: For robust substrates, a strong base like sodium hydride (NaH) is very effective and commonly used.[1][5] It irreversibly deprotonates the indole nitrogen, driving the reaction forward. For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF can be used, although they may require higher temperatures or longer reaction times.
Q: Which solvent is most suitable for this reaction?
A: Polar aprotic solvents such as DMF and THF are generally the best choices for N-alkylation of indoles when using strong bases like NaH.[1][5] They effectively dissolve the indole and the resulting anion.
Q: Can I perform the N-alkylation without protecting the hydroxyl group?
A: It is possible, but you are likely to face challenges with selectivity, leading to a mixture of N-alkylated, O-alkylated, and potentially dialkylated products. For a clean and high-yielding reaction, protecting the hydroxyl group is highly recommended.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can observe the consumption of the starting material and the formation of the product(s). Staining with a UV lamp and/or a potassium permanganate solution can help visualize the spots. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to identify the masses of the products and byproducts.
Data Presentation
Table 1: Influence of Base and Solvent on N- vs. O-Alkylation Selectivity (Hypothetical Data)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | N-Alkylated Product (%) | O-Alkylated Product (%) |
| 1 | NaH (1.1) | DMF | 0 to rt | 85 | 10 |
| 2 | NaH (1.1) | THF | 0 to rt | 80 | 15 |
| 3 | K₂CO₃ (2.0) | DMF | 80 | 60 | 35 |
| 4 | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 70 | 25 |
Table 2: Effect of Hydroxyl Protecting Group on N-Alkylation Yield
| Entry | Protecting Group | N-Alkylation Yield (%) | Deprotection Yield (%) | Overall Yield (%) |
| 1 | None | 45 (mixture) | - | 45 |
| 2 | TBDMS | 95 | 92 | 87 |
| 3 | Benzyl (Bn) | 92 | 90 | 83 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound using NaH
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add the alkylating agent (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protection of the Hydroxyl Group with TBDMSCl
-
Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add imidazole (2.5 eq.) and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours (monitor by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the silyl-protected indole by flash column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. zmsilane.com [zmsilane.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
minimizing tar formation in Fischer indole synthesis of 1H-Indole-2-methanol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of 1H-Indole-2-methanol derivatives. Our focus is on minimizing tar formation and optimizing reaction outcomes.
Troubleshooting Guide
Tar formation is a common challenge in the Fischer indole synthesis, particularly when using functionalized substrates like those required for this compound derivatives. This guide addresses specific issues you may encounter.
Q1: My reaction is producing a significant amount of black, intractable tar, and the yield of my desired indole is low. What are the primary causes?
A1: Tar formation in the Fischer indole synthesis is often a result of the harsh acidic conditions and elevated temperatures required for the reaction, which can cause decomposition and polymerization of starting materials, intermediates, and the final product. For this compound derivatives, the presence of a hydroxyl group in the aldehyde or ketone precursor is a major contributing factor to side reactions.
Key Contributing Factors to Tar Formation:
-
Unprotected Hydroxyl Group: The hydroxyl group in the precursor, such as 3-hydroxypropanal, is sensitive to strong acids and can participate in side reactions like elimination, etherification, or polymerization under typical Fischer indole conditions.
-
Strong Acid Catalysts: While necessary for the reaction to proceed, strong Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, AlCl₃) can promote charring and decomposition.[1][2]
-
High Reaction Temperatures: Elevated temperatures, often necessary for the key[1][1]-sigmatropic rearrangement, can also accelerate the rate of decomposition and tar formation.[3]
-
Purity of Reactants: Impurities in the phenylhydrazine or the carbonyl compound can act as initiators for polymerization.
Q2: How can I modify my experimental setup to minimize tar formation?
A2: The key to minimizing tar is to employ milder reaction conditions and to protect the reactive hydroxyl group of your carbonyl precursor.
Strategies to Reduce Tar Formation:
-
Protect the Hydroxyl Group: The most effective strategy is to protect the hydroxyl group of the precursor aldehyde or ketone before the Fischer indole synthesis. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice as it is stable to the acidic conditions of the indolization but can be easily removed later under mild conditions.[4]
-
Choice of a Milder Acid Catalyst: Instead of strong mineral acids, consider using milder alternatives. Options include:
-
Solid acid catalysts: Amberlite IR-120 resin can be effective and is easily filtered off after the reaction.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This has been shown to be effective and can sometimes lead to cleaner reactions.
-
Acetic Acid: Can serve as both a solvent and a catalyst, providing a less harsh environment.[5]
-
-
Optimize Reaction Temperature and Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Aim for the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Avoid prolonged heating once the starting material is consumed.
-
Solvent Selection: The choice of solvent can influence the reaction. Protic solvents like ethanol or acetic acid are common. In some cases, running the reaction in a high-boiling point solvent under reduced pressure to remove water can be beneficial.
Q3: My TLC plate shows multiple spots, and purification of the final product from the tarry mixture is difficult. What are the best purification strategies?
A3: Purifying indole-2-methanol derivatives from a tarry reaction mixture requires a systematic approach.
Purification Workflow:
-
Initial Work-up: After the reaction is complete, neutralize the acid catalyst carefully. An aqueous work-up with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will help to remove inorganic salts and some highly polar impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from byproducts and residual tar.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. This will help to first elute less polar byproducts, followed by your product, leaving the more polar tar on the column.
-
-
Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system can further enhance its purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended carbonyl precursor for the synthesis of this compound using the Fischer indole synthesis?
A1: The direct use of 3-hydroxypropanal is problematic due to its instability in acidic conditions. The recommended precursor is a protected form, such as 3-(tert-butyldimethylsilyloxy)propanal . This can be synthesized from 3-hydroxypropanal by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) and a base like imidazole.
Q2: Is there a detailed protocol for the synthesis of this compound using a protected precursor?
A2: Yes, the following is a two-step experimental protocol involving the Fischer indole synthesis of a protected intermediate followed by deprotection.
Experimental Protocols
Protocol 1: Synthesis of 2-((tert-butyldimethylsilyloxy)methyl)-1H-indole
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add 3-(tert-butyldimethylsilyloxy)propanal (1.05 equivalents) dropwise to the solution at room temperature with stirring.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the hydrazone by TLC.
-
Once the reaction is complete, the hydrazone can be used directly in the next step or isolated by removing the solvent under reduced pressure.
Step 2: Fischer Indole Cyclization
-
To the crude hydrazone, add a suitable solvent such as toluene or glacial acetic acid.
-
Add the acid catalyst. For a milder approach, use a solid acid resin like Amberlite IR-120 (a catalytic amount). For a stronger, yet often effective catalyst, consider Eaton's reagent.
-
Heat the reaction mixture to 80-110 °C, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature. If a solid acid was used, filter it off.
-
Perform an aqueous work-up by neutralizing the acid and extracting the product with an organic solvent.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection to this compound
-
Dissolve the purified 2-((tert-butyldimethylsilyloxy)methyl)-1H-indole in tetrahydrofuran (THF).
-
Add a solution of tetra-n-butylammonium fluoride (TBAF) (1.1 equivalents, 1M in THF) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Once complete, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data
The choice of acid catalyst and the use of a protecting group significantly impact the yield and the extent of tar formation. The following table summarizes expected outcomes based on different approaches.
| Carbonyl Precursor | Acid Catalyst | Temperature (°C) | Typical Yield (%) | Tar Formation |
| 3-Hydroxypropanal | Polyphosphoric Acid | 120-140 | < 10% | Severe |
| 3-Hydroxypropanal | ZnCl₂ | 100-120 | 10-20% | Significant |
| 3-(TBDMS-oxy)propanal | Eaton's Reagent | 80-100 | 60-75% | Moderate |
| 3-(TBDMS-oxy)propanal | Amberlite IR-120 | 90-110 | 55-70% | Minimal |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key decision-making points and experimental workflows.
Caption: A logical workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting guide for minimizing tar formation in the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Purity of 1H-Indole-2-methanol
In the fields of pharmaceutical research, drug development, and materials science, the purity of chemical compounds is paramount. For heterocyclic compounds like 1H-Indole-2-methanol, a versatile building block in organic synthesis, ensuring high purity is critical for the reliability and reproducibility of experimental outcomes.[1] Impurities, even in trace amounts, can lead to unwanted side reactions, alter biological activity, and compromise the integrity of research data.[2][3]
This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of this compound. We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). To provide a clear benchmark, we compare the performance of these methods on this compound against a common structural isomer, 1H-Indole-3-methanol, and a related compound, 2-Methyl-1H-indole.
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity validation depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis, especially for non-volatile and thermally sensitive compounds like indole derivatives.[3][4] Its high resolving power allows for the separation of the main compound from closely related impurities.[5] When coupled with a Diode Array Detector (DAD), it can also provide spectral information to assess peak purity.[5]
-
Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary method for determining absolute purity without the need for a specific reference standard of the analyte itself.[6][7] It is a non-destructive technique that provides structural information and quantification based on the integration of proton signals relative to a certified internal standard.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile and semi-volatile compounds.[8] While this compound may require derivatization to increase its volatility, GC-MS offers excellent separation efficiency and provides mass spectral data for the definitive identification of impurities.[2][8]
Comparative Purity Analysis Data
The following table summarizes hypothetical, yet typical, purity data for this compound and two alternative indole derivatives, as determined by the three primary analytical techniques.
| Compound | Technique | Purity (%) | Common Impurities Detected |
| This compound | HPLC-DAD | 98.5 | Indole, 1H-Indole-2-carbaldehyde |
| qNMR | 98.2 | Residual Solvents (Ethyl Acetate) | |
| GC-MS | 98.8 | Indole, 2-Methylindole | |
| 1H-Indole-3-methanol | HPLC-DAD | 99.1 | Indole, 1H-Indole-3-carbaldehyde |
| qNMR | 98.9 | Water, Residual Solvents | |
| GC-MS | 99.3 | Indole, 3-Methylindole | |
| 2-Methyl-1H-indole | HPLC-DAD | 99.5 | Indole, Unidentified Dimers |
| qNMR | 99.2 | Toluene | |
| GC-MS | 99.6 | Indole, Skatole (3-Methylindole) |
Experimental Workflows and Decision Logic
The selection and execution of purity analysis follow a structured workflow. The initial choice of method can be guided by the properties of the compound and the information required.
Caption: A generalized workflow for chemical purity validation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. benchchem.com [benchchem.com]
- 5. torontech.com [torontech.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
A Tale of Two Indoles: A Comparative Analysis of 1H-Indole-2-methanol and Indole-3-carbinol's Biological Activities
A comprehensive review of current scientific literature reveals a stark contrast in the documented biological activities of two structurally similar indole compounds: 1H-Indole-2-methanol and its well-studied isomer, indole-3-carbinol (I3C). While I3C has been the subject of extensive research for its potent anti-cancer and health-promoting properties, a significant lack of data exists for the biological effects of this compound, precluding a direct, data-driven comparison of their activities.
This guide synthesizes the available information, highlighting the vast body of evidence supporting the biological activity of indole-3-carbinol and noting the current void in our understanding of this compound's potential biological roles.
Indole-3-carbinol (I3C): A Multifaceted Bioactive Compound
Indole-3-carbinol is a natural phytochemical found in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1] Its consumption has been linked to various health benefits, primarily attributed to its anti-cancer, antioxidant, and anti-inflammatory properties.[2]
Anticancer Activity of Indole-3-carbinol
A substantial body of preclinical research, including in vitro and in vivo studies, has demonstrated the potent anti-cancer effects of I3C across a range of cancer types.[1][2]
Key Mechanisms of Action:
-
Cell Cycle Arrest: I3C can induce cell cycle arrest, primarily at the G1 phase, in cancer cells. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and their inhibitors.[1]
-
Induction of Apoptosis: I3C promotes programmed cell death, or apoptosis, in tumor cells through various mechanisms, including the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[1]
-
Modulation of Estrogen Metabolism and Signaling: In hormone-dependent cancers, such as breast cancer, I3C can alter estrogen metabolism and interfere with estrogen receptor signaling pathways, thereby inhibiting cancer cell growth.[1]
-
Anti-angiogenesis and Anti-metastasis: I3C has been shown to inhibit the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and to suppress the spread of cancer cells to other parts of the body (metastasis).[1]
The following diagram illustrates the major signaling pathways modulated by Indole-3-carbinol in cancer cells.
Caption: Major signaling pathways affected by Indole-3-carbinol.
Quantitative Data on Indole-3-carbinol's Anticancer Activity
The following table summarizes representative quantitative data from in vitro studies, demonstrating the efficacy of I3C in inhibiting the proliferation of various cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| MCF-7 | Breast Cancer | MTT Assay | IC50 | ~150 µM |
| LNCaP | Prostate Cancer | MTT Assay | IC50 | ~100 µM |
| HeLa | Cervical Cancer | Trypan Blue Exclusion | Growth Inhibition | Significant at 100-200 µM |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific experimental conditions.
Experimental Protocols for Assessing Anticancer Activity
The biological activity of I3C is typically evaluated using a variety of established experimental protocols.
Cell Viability and Proliferation Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are treated with the test compound for a specific duration, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial reductases convert MTT into a purple formazan product, the absorbance of which is measured spectrophotometrically.
-
Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells. Cells are stained with trypan blue, a dye that can only penetrate cells with compromised membranes. Viable cells with intact membranes exclude the dye and remain unstained, while non-viable cells appear blue. The percentage of viable cells is determined by counting under a microscope.
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). This allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that play a crucial role in the execution of apoptosis. The assays typically use a substrate that, when cleaved by an active caspase, releases a fluorescent or chromogenic molecule that can be quantified.
This compound: The Unexplored Isomer
In stark contrast to the wealth of data on I3C, there is a notable absence of published studies investigating the biological activity of this compound. A comprehensive search of scientific databases reveals that this compound is primarily characterized by its chemical properties and its utility as a synthetic intermediate in the preparation of other molecules.[3]
One notable mention in the literature is its use as a reactant in the synthesis of SR13668, a compound designed to mimic the anticancer mechanisms of indole-3-carbinol by blocking Akt signaling. This indirect association suggests that this compound itself may not possess the same biological activity as I3C, but rather serves as a structural scaffold for the development of other bioactive compounds.
The following workflow illustrates the current understanding of this compound's role, primarily as a chemical reactant.
Caption: The role of this compound in chemical synthesis.
Structural Differences and Potential Implications
The key structural difference between the two isomers lies in the position of the methanol group (-CH₂OH) on the indole ring. In this compound, it is at position 2, while in indole-3-carbinol, it is at the more extensively studied position 3. This seemingly minor difference in substitution can have a profound impact on the molecule's three-dimensional shape, electronic properties, and its ability to interact with biological targets such as enzymes and receptors.
The metabolic fate of these two compounds is also likely to differ significantly. Indole-3-carbinol is known to be unstable in the acidic environment of the stomach, where it undergoes self-condensation to form a variety of biologically active oligomeric products, most notably 3,3'-diindolylmethane (DIM).[1] These condensation products are believed to be responsible for many of the observed biological effects of I3C. The reactivity and condensation potential of this compound have not been reported, but the different substitution pattern suggests its metabolic pathway would be distinct.
Conclusion and Future Directions
The absence of experimental data for this compound makes a direct comparison of its biological activity with that of indole-3-carbinol impossible at this time. Future research is warranted to investigate the potential biological activities of this compound and its derivatives. Such studies would be crucial to determine if this isomer also possesses any therapeutic potential or if its utility is confined to the realm of synthetic chemistry. Until then, indole-3-carbinol remains the isomer of choice for researchers and drug development professionals interested in the biological activities of indole-based compounds.
References
A Comparative Analysis of 1H-Indole-2-methanol Derivatives: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 1H-Indole-2-methanol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive comparative study of various this compound derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction to this compound Derivatives
Indole, a bicyclic aromatic heterocycle, is a core component of numerous natural and synthetic bioactive compounds. The introduction of a methanol group at the 2-position of the indole ring, creating the this compound backbone, provides a versatile platform for chemical modifications. These modifications, including substitutions on the indole nitrogen and at various positions of the benzene ring, have led to the development of derivatives with enhanced and often specific biological activities. This guide will delve into a comparative analysis of these derivatives, highlighting their structure-activity relationships and therapeutic potential.
Comparative Biological Activity
The biological activities of this compound derivatives are significantly influenced by the nature and position of their substituents. The following sections and tables summarize the available quantitative data, offering a comparative perspective on their efficacy in different therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of this compound derivatives. Their mechanisms of action often involve the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest. The half-maximal inhibitory concentration (IC50) values from various studies are presented below to compare the cytotoxic efficacy of different derivatives against several human cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound Derivatives
| Derivative/Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 1-Methyl-5-nitro-3-phenyl | Varies | Not specified | [1] |
| Indole Derivative D | TMP analogue | Varies | 0.0045 | [2] |
| Fused Indole Derivative | Fused Indole | MCF-7 (Breast) | 0.022 | [2] |
| Fused Indole Derivative | Fused Indole | A549 (Lung) | 0.031 | [2] |
| Fused Indole Derivative | Fused Indole | HeLa (Cervical) | 0.025 | [2] |
| Fused Indole Derivative | Fused Indole | HCT116 (Colon) | 0.028 | [2] |
| Arylthioindole Derivative | Arylthioindole | MCF-7 (Breast) | 0.11 | [2] |
| Arylthioindole Derivative | Arylthioindole | A549 (Lung) | 0.15 | [2] |
| Arylthioindole Derivative | Arylthioindole | HeLa (Cervical) | 0.12 | [2] |
| Arylthioindole Derivative | Arylthioindole | HCT116 (Colon) | 0.18 | [2] |
| Aroylindole Derivative | Aroylindole | MCF-7 (Breast) | 1.4 | [2] |
| Aroylindole Derivative | Aroylindole | A549 (Lung) | 1.8 | [2] |
| Aroylindole Derivative | Aroylindole | HeLa (Cervical) | 1.5 | [2] |
| Aroylindole Derivative | Aroylindole | HCT116 (Colon) | 1.9 | [2] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases. Certain this compound derivatives have demonstrated promising anti-inflammatory properties, often by inhibiting pro-inflammatory cytokines and enzymes.
Table 2: Comparative Anti-inflammatory Activity of Indole Derivatives
| Derivative/Compound | Assay | Target/Mediator | Inhibition/Effect | Reference |
| Indole-imidazolidine derivatives | Carrageenan-induced peritonitis | Leukocyte migration, TNF-α, IL-1β | Reduction | [3] |
| 3-methyl Indole derivatives | Carrageenan-induced rat paw edema | Paw edema | Significant reduction | [1] |
| Indole-2-one and 7-aza-2-oxindole derivatives | LPS-stimulated RAW264.7 macrophages | TNF-α, IL-6 release | Inhibition | [4] |
| Indoline derivatives | LPS-induced cytokine elevation in mice | Cytokine levels in brain and peripheral tissues | Prevention | [5] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. This compound derivatives have shown efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing the potency of antimicrobial compounds.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Indole Derivatives
| Derivative/Compound | Target Microorganism | MIC (µg/mL) | Reference |
| 1H-indole-2-carboxamide derivatives | Candida albicans | Weak activity | [6] |
| 1H-indole-2-carboxamide derivatives | Gram-positive/negative bacteria | Weak activity | [6] |
| Indole-1,2,4 triazole conjugates | Candida tropicalis | 2 | [7] |
| Indole-1,2,4 triazole conjugates | Candida albicans (Compound 6f) | 2 | [7] |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives | Staphylococcus aureus (compounds 3ao, 3aq) | < 1 | [8] |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives | Mycobacterium smegmatis (compound 3ag) | 3.9 | [8] |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives | Candida albicans (compound 3ag) | 3.9 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various established methods. A common approach involves the reduction of the corresponding indole-2-carbaldehyde or indole-2-carboxylic acid ester.
Example Protocol: Reduction of Indole-2-carbaldehyde
-
Dissolution: Dissolve the substituted indole-2-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by the slow addition of water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[2]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[2]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.[2]
-
Compound Incubation: Incubate the tubulin with the test compound or a control (e.g., colchicine) at 37°C.[2]
-
Polymerization Induction: Initiate polymerization by adding GTP.[2]
-
Turbidity Measurement: Monitor the change in absorbance (turbidity) at 340 nm over time. An increase in absorbance indicates tubulin polymerization.[2]
-
Data Analysis: Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Tubulin Polymerization
A primary anticancer mechanism for many indole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential for mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Caption: Workflow of tubulin polymerization inhibition by this compound derivatives.
Induction of Apoptosis
This compound derivatives can induce apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway, often initiated by cellular stress, involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.
Caption: Intrinsic apoptosis pathway activated by this compound derivatives.
General Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing new anticancer agents from a library of compounds involves a series of well-defined experimental steps.
Caption: A typical workflow for the screening and evaluation of potential anticancer compounds.
References
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Unassuming Control: 1H-Indole-2-methanol as a Vital Baseline in Drug Discovery
In the intricate world of drug discovery and molecular biology, the significance of a reliable control compound cannot be overstated. For researchers investigating the therapeutic potential of indole-based molecules, 1H-Indole-2-methanol emerges as a critical, yet often overlooked, tool. Its simple, unadorned indole scaffold provides a crucial baseline for evaluating the specific biological effects of more complex, substituted indole derivatives. This guide offers a comparative analysis of this compound against a bioactive counterpart, highlighting its essential role in establishing structure-activity relationships (SAR) and ensuring the validity of experimental findings.
The Principle of a Negative Control in Indole Research
The indole nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. However, the indole ring itself can exhibit non-specific interactions. To ascertain that the observed biological activity of a complex indole derivative is due to its specific functional groups and not merely the presence of the indole core, a minimally functionalized indole, such as this compound, is employed as a negative control. Its primary role is to demonstrate a lack of significant biological effect in a given assay, thereby confirming that the modifications on a lead compound are indeed responsible for its potency and selectivity.
Comparative Analysis: Quorum Sensing Inhibition
A pertinent example lies in the field of antibacterial research, specifically in the inhibition of quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence. Many indole derivatives have been identified as potent QS inhibitors. To validate their efficacy, a structurally simple and biologically inert analog is required.
In a hypothetical, yet representative, study, a novel substituted indole derivative, "Compound X," is evaluated for its ability to inhibit biofilm formation in Pseudomonas aeruginosa, a process regulated by QS. This compound serves as the ideal negative control.
Quantitative Data Summary
| Compound | Structure | Concentration (µM) | Biofilm Inhibition (%) |
| Compound X | Substituted Indole | 50 | 85% |
| This compound |
| 50 | < 5% |
| Vehicle Control (DMSO) | N/A | N/A | 0% |
Table 1: Comparative analysis of the inhibitory effects of Compound X and this compound on Pseudomonas aeruginosa biofilm formation. The data for Compound X is hypothetical but representative of a potent QS inhibitor, while the expected outcome for this compound reflects its role as an inactive control.
The stark contrast in activity between Compound X and this compound would strongly indicate that the specific substituents on Compound X are crucial for its QS inhibitory function.
Experimental Protocol: Biofilm Inhibition Assay
The following is a detailed methodology for a crystal violet-based biofilm inhibition assay, a standard method to quantify biofilm formation.
Objective: To assess the ability of test compounds to inhibit biofilm formation by Pseudomonas aeruginosa.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
96-well flat-bottomed sterile microtiter plates
-
Test compounds (Compound X, this compound) dissolved in dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate P. aeruginosa in LB broth and incubate overnight at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture 1:100 in fresh LB broth.
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
-
Compound Addition: Add the test compounds (Compound X and this compound) to the designated wells to achieve the final desired concentration (e.g., 50 µM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.5%). Include wells with only the bacterial culture and DMSO as the vehicle control.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing: After incubation, discard the planktonic cells by gently inverting the plate. Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Destaining: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at 550 nm using a microplate reader.
Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD550 of treated well / OD550 of vehicle control well)] x 100
Visualizing the Experimental Logic
The following diagrams illustrate the experimental workflow and the logical framework for using this compound as a control.
Conclusion
While seemingly unassuming, this compound is an indispensable tool in the arsenal of researchers working with indole-based compounds. Its utility as a negative control is paramount for validating experimental results and for the robust establishment of structure-activity relationships. By providing a clear, inactive baseline, it allows for the unambiguous attribution of biological effects to the specific structural modifications of more complex derivatives. For any professional in drug development, the judicious use of such controls is a cornerstone of rigorous and reproducible science.
A Comparative Guide to 1H-Indole-2-methanol and Tryptophol in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are a cornerstone of medicinal chemistry and chemical biology, forming the structural core of numerous natural products and synthetic compounds with significant pharmacological activities. Among the vast family of indole-containing molecules, positional isomers can exhibit remarkably different biological profiles. This guide provides a comparative analysis of two such isomers: 1H-Indole-2-methanol and tryptophol (2-(1H-indol-3-yl)ethan-1-ol), highlighting their known biological activities, mechanisms of action, and applications, supported by available experimental data.
A striking disparity exists in the scientific literature regarding these two compounds. Tryptophol is a well-documented metabolite with a broad spectrum of biological effects, including roles as a sleep-inducing molecule, a quorum-sensing agent, an immunomodulator, and an anti-inflammatory compound. In stark contrast, this compound is predominantly described as a versatile chemical intermediate for the synthesis of more complex molecules, with a significant lack of publicly available data on its biological activity. This guide will summarize the known attributes of both compounds, presenting quantitative data where available, and detailing relevant experimental protocols to facilitate future research.
Tryptophol: A Biologically Active Indole Metabolite
Tryptophol is a naturally occurring aromatic alcohol produced
comparative analysis of 1H-Indole-2-methanol and indole-2-carboxylic acid
A Comparative Analysis of 1H-Indole-2-methanol and Indole-2-carboxylic Acid: A Guide for Researchers
This guide provides a detailed comparative analysis of this compound and Indole-2-carboxylic acid, two pivotal indole derivatives in synthetic chemistry and drug discovery. We will explore their physicochemical properties, synthetic routes, chemical reactivity, and applications, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] At the 2-position of this bicyclic heterocycle, the introduction of different functional groups dramatically influences the molecule's properties and synthetic utility. This guide focuses on two fundamental C2-substituted indoles: this compound, bearing a primary alcohol, and Indole-2-carboxylic acid, featuring a carboxyl group. Understanding their distinct characteristics is crucial for their effective application as versatile intermediates and building blocks in the synthesis of complex, biologically active molecules.[2]
Physicochemical Properties
The primary structural difference—a hydroxymethyl group versus a carboxylic acid group—gives rise to distinct physicochemical properties. Indole-2-carboxylic acid's higher melting point and acidic nature are notable contrasts to the neutral, lower-melting this compound. These properties are summarized below.
| Property | This compound | Indole-2-carboxylic acid |
| CAS Number | 24621-70-3[3] | 1477-50-5[2] |
| Molecular Formula | C₉H₉NO[3] | C₉H₇NO₂[2] |
| Molecular Weight | 147.17 g/mol [4] | 161.16 g/mol [2][5] |
| Appearance | Light brown to yellow solid[6] | Off-white to yellow crystalline powder[2] |
| Melting Point | 72-78 °C[3] | 202-206 °C[2][7] |
| pKa | ~14.86 (Predicted, for OH)[6] | ~4.44 (Predicted)[2] |
| Solubility | Soluble in alcohols, ether, hot water[8][9] | Soluble in ethanol, DMSO, methanol[2][10] |
Synthesis and Interconversion
Both molecules are accessible from common indole precursors, and they can be interconverted through standard oxidation or reduction reactions. The general synthetic relationship highlights their close connection as key intermediates.
Caption: Synthetic relationship between indole-2-carbaldehyde, this compound, and indole-2-carboxylic acid.
Comparative Reactivity
The functional group at the C2-position dictates the synthetic transformations each compound can undergo. This compound behaves as a typical primary alcohol, while indole-2-carboxylic acid exhibits characteristic carboxylic acid reactivity.
Caption: Comparative chemical reactivity pathways for this compound and indole-2-carboxylic acid.
Summary of Reactivity
| Reaction Type | This compound | Indole-2-carboxylic acid |
| Oxidation | Yields indole-2-carbaldehyde or indole-2-carboxylic acid. | Generally stable to oxidation. |
| Reduction | Stable to typical reducing agents. | Can be reduced to this compound.[2] |
| Esterification | Reacts with carboxylic acids or acyl chlorides to form esters. | Reacts with alcohols to form esters. |
| Amidation | Not directly applicable. | Reacts with amines to form amides.[7] |
| Halogenation | The hydroxyl group can be replaced by a halogen (e.g., using SOCl₂). | Not directly applicable to the carboxyl group. |
| Decarboxylation | Not applicable. | Can be decarboxylated to indole, typically by heating.[11] |
Applications in Drug Discovery and Organic Synthesis
Both compounds are valuable starting materials, but their applications often diverge. Indole-2-carboxylic acid and its derivatives are frequently reported as direct precursors to or as molecules with intrinsic biological activity. This compound is more commonly used as an intermediate to build more complex structures where a C2-hydroxymethyl or a related group is required.
Indole-2-carboxylic acid is a cornerstone for developing therapeutic agents. Its derivatives have been extensively studied and have shown significant potential as:
-
HIV-1 Integrase Inhibitors: The indole nucleus and C2-carboxyl group can chelate Mg²⁺ ions in the enzyme's active site, inhibiting viral replication.[12][13]
-
IDO1/TDO Dual Inhibitors: These enzymes are targets for tumor immunotherapy, and indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors.[14]
-
PPARγ Modulators: Novel aryl indole-2-carboxylic acids have been identified as selective PPARγ modulators for treating type 2 diabetes.[15]
-
Anticancer Agents: When complexed with metals like copper, indole-2-carboxylic acid has demonstrated potent DNA-binding and growth-inhibitory activity against cancer cell lines.[16]
This compound serves as a versatile reactant for synthesizing a range of biologically active compounds, including:
-
5-HT6 Receptor Ligands: Used in the synthesis of derivatives that act as ligands for serotonin receptors, which are targets for cognitive disorders.[3][6]
-
Akt Signaling Blockers: Serves as a reactant for compounds designed to block the Akt signaling pathway, a key target in cancer therapy.[3][6]
-
Melatoninergic Agents: Used to prepare azido- and isothiocyanato-substituted indoles as potential melatoninergic agents.
The following workflow illustrates the typical path from a scaffold like indole-2-carboxylic acid to a potential drug candidate.
Caption: A generalized workflow for drug development using an indole-2-carboxylic acid scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound from Indole-2-carbaldehyde
This protocol describes the reduction of the aldehyde functionality to a primary alcohol using sodium borohydride.
Materials:
-
Indole-2-carbaldehyde (1.0 eq.)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄, 1.5 eq.)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve indole-2-carbaldehyde in methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure this compound.[17]
Protocol 2: Synthesis of Indole-2-carboxylic acid from its Ethyl Ester
This protocol details the alkaline hydrolysis of ethyl indole-2-carboxylate.
Materials:
-
Ethyl indole-2-carboxylate (1.0 eq.)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl, e.g., 2M)
-
Water (H₂O)
-
Round-bottom flask, condenser, heating mantle
Procedure:
-
To a solution of ethyl indole-2-carboxylate in ethanol, add an aqueous solution of NaOH (2-3 eq.).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.
-
A precipitate of indole-2-carboxylic acid will form.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to obtain the product.[2][11]
Protocol 3: Oxidation of this compound to Indole-2-carbaldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using manganese dioxide, a mild oxidizing agent.
Materials:
-
This compound (1.0 eq.)
-
Activated Manganese dioxide (MnO₂, ~10 eq. by weight)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite or filter aid
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add activated MnO₂ to the solution. The reaction is heterogeneous.
-
Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids.
-
Wash the filter cake thoroughly with additional DCM.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude indole-2-carbaldehyde, which can be further purified by chromatography or recrystallization.
Conclusion
This compound and indole-2-carboxylic acid are foundational molecules in indole chemistry, each with a distinct profile of reactivity and application. The alcohol is a key intermediate for building C2-functionalized indoles via reactions of its hydroxyl group. In contrast, the carboxylic acid provides a handle for diverse modifications and serves as a powerful scaffold in medicinal chemistry, with numerous derivatives reported as potent inhibitors of various biological targets. A thorough understanding of their comparative properties, as outlined in this guide, is essential for researchers aiming to leverage these versatile building blocks in organic synthesis and drug discovery.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound 90 24621-70-3 [sigmaaldrich.com]
- 4. (1H-indol-2-yl)methanol | C9H9NO | CID 98783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-INDOL-2-YLMETHANOL | 24621-70-3 [chemicalbook.com]
- 7. 吲哚-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Indole | 120-72-9 [chemicalbook.com]
- 9. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Comparative Analysis of 1H-Indole-2-methanol's Anticancer Activity: A Cross-Validation in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anticancer activity of 1H-Indole-2-methanol across various cell lines. While direct and extensive experimental data for this compound is limited in publicly available literature, this document extrapolates its probable mechanisms and efficacy based on the well-documented activities of structurally similar indole compounds, particularly Indole-3-carbinol (I3C) and other indole derivatives. The indole scaffold is a well-established pharmacophore in oncology, with several FDA-approved drugs containing this moiety.[1] This guide aims to provide a valuable resource for researchers by summarizing the known activities of related compounds, detailing relevant experimental protocols, and visualizing the key signaling pathways involved.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of various indole derivatives across a range of human cancer cell lines. This data provides a quantitative basis for comparing the potency of different indole-based compounds and serves as a benchmark for evaluating the potential of novel molecules like this compound.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Indole-3-carbinol (I3C) | MCF-7 | Breast | 50 - 100 | [2] |
| LNCaP | Prostate | 50 - 100 | [2] | |
| Colon Cancer Cells | Colon | 50 - 100 | [2] | |
| 2-Acyl-1H-indole-4,7-diones | Mammary Cancer Cells | Breast | Varies | [3] |
| Renal Cancer Cells | Kidney | Varies | [3] | |
| 1H-indole-2-carboxylic acid derivative (C11) | Bel-7402 | Liver | Not specified | [4][5] |
| SMMC-7721 | Liver | Not specified | [4][5] | |
| SNU-387 | Liver | Not specified | [4][5] | |
| Hep G2 | Liver | Not specified | [4][5] | |
| Hep 3B | Liver | Not specified | [4][5] | |
| 2-(thiophen-2-yl)-1H-indole derivatives (4g, 4a, 4c) | HCT-116 | Colon | 7.1 - 11.9 | [6][7] |
Postulated Mechanisms of Action
Based on studies of related indole compounds, this compound is likely to exert its anticancer effects through several key mechanisms:
-
Induction of Apoptosis: Indole derivatives are known to trigger programmed cell death in cancer cells.[1][8][9] This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase cascades.[10]
-
Cell Cycle Arrest: Many indole compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly the G1/S or G2/M phase.[6][7] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[11]
-
Modulation of Signaling Pathways: Indole compounds have been shown to interfere with multiple signaling pathways crucial for cancer cell survival and proliferation, including the NF-κB, STAT3, and Akt pathways.[2]
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its evaluation.
Caption: A typical experimental workflow for evaluating the in vitro anticancer activity of a compound.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by indole compounds.
Caption: A diagram illustrating the potential mechanism of G1/S cell cycle arrest by indole compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Western Blotting
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
References
- 1. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular targets and anticancer potential of indole-3-carbinol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and therapeutic implications of cell death induction by indole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Effects of Combination of Indole-3-Carbinol and Hydroxychloroquine on Ehrlich Ascites Carcinoma via Targeting Autophagy and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Standards for 1H-Indole-2-methanol
For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of commercially available analytical standards for 1H-Indole-2-methanol, a key intermediate in the synthesis of various biologically active compounds. This guide includes a summary of supplier specifications, available analytical data, and detailed experimental protocols for common analytical techniques.
Comparison of Commercial this compound Standards
A variety of suppliers offer this compound as an analytical standard. The table below summarizes the key specifications from prominent vendors to facilitate an objective comparison.
| Specification | Sigma-Aldrich | Thermo Scientific | Amerigo Scientific |
| Product Name | This compound | This compound | This compound |
| Purity | 90%[1][2][3] | 96% (≥95.0% by GC)[4][5] | 90%[6] |
| CAS Number | 24621-70-3[1] | 24621-70-3[4] | 24621-70-3[6] |
| Form | Solid[1][3] | Solid[4] | Solid |
| Appearance | Not specified | White to light yellow to tan[4] | Not specified |
| Melting Point | 72-78 °C[1][3] | 72°C to 78°C[4] | Not specified |
| Molecular Formula | C₉H₉NO[1] | C₉H₉NO[4] | C₉H₉NO[6] |
| Molecular Weight | 147.17[1] | 147.17 | 147.17[6] |
| Analytical Data | Certificate of Analysis available for specific lots.[1][3] | Conforms to Infrared spectrum.[4] | Does not collect analytical data for this product.[6] |
Note: The information provided is based on publicly available data from the suppliers' websites and may vary between different lots. It is recommended to always consult the Certificate of Analysis for the specific lot being used.
Experimental Data and Methodologies
Accurate characterization of analytical standards is crucial. Below are representative experimental protocols for the analysis of this compound using common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system, such as an Agilent 7890A GC coupled with a mass selective detector.[7]
-
Column: A non-polar capillary column, such as an Agilent 19091J-413 (30 m x 320 µm x 0.25 µm), is suitable for the separation of indole derivatives.[7]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[7]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Maintain at 250 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Interpretation: The resulting mass spectrum can be compared against a reference library, such as the NIST Mass Spectral Library, for identification. The fragmentation pattern of this compound would be expected to show a molecular ion peak and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for indole derivatives.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with 10% B.
-
Linearly increase to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol or acetonitrile and perform serial dilutions to create a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound standard in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans will be required for adequate signal-to-noise.
-
Expected Chemical Shifts: The proton and carbon NMR spectra should be consistent with the structure of this compound. The chemical shifts can be compared to predicted values or data from spectral databases like PubChem.[8]
Workflow and Pathway Visualizations
To aid in understanding the analytical process, the following diagrams illustrate a typical workflow for the quality control of a this compound analytical standard and a representative signaling pathway where indole derivatives are often studied.
This guide provides a foundational comparison of commercially available this compound analytical standards. For critical applications, it is strongly recommended that researchers perform their own internal qualification and validation of these standards to ensure they meet the specific requirements of their assays.
References
- 1. 1H-吲哚-2-甲醇 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. This compound 90 24621-70-3 [sigmaaldrich.com]
- 4. 459810050 [thermofisher.com]
- 5. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. This compound (90%) - Amerigo Scientific [amerigoscientific.com]
- 7. rsc.org [rsc.org]
- 8. (1H-indol-2-yl)methanol | C9H9NO | CID 98783 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Evolving Landscape of Indole-Based Therapeutics: A Comparative In Vitro Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of 1H-Indole-2-Methanol Analogs and Related Indole Derivatives in Oncology and Inflammation.
The indole scaffold remains a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents.[1][2] Its inherent versatility allows for a wide range of structural modifications, leading to compounds with diverse biological activities. Among these, this compound and its analogs are attracting significant interest for their potential as anticancer and anti-inflammatory agents. This guide provides a comparative overview of the in vitro efficacy of various indole derivatives, with a focus on analogs structurally related to this compound, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
In Vitro Anticancer Efficacy: A Quantitative Comparison
The cytotoxic potential of indole derivatives is a primary focus of many research endeavors. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds against various cancer cell lines. The following tables summarize the IC50 values for a selection of indole derivatives, providing a snapshot of their anticancer activity.
Table 1: Cytotoxicity of Fused Indole and Arylthioindole Derivatives (IC50 in µM) [3]
| Compound | Derivative Type | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HCT116 (Colon) |
| Indole Derivative A | Fused Indole | 0.022 | 0.031 | 0.025 | 0.028 |
| Indole Derivative B | Arylthioindole | 0.11 | 0.15 | 0.12 | 0.18 |
| Paclitaxel (Control) | - | 0.005 | - | - | - |
| Doxorubicin (Control) | - | 0.04 | - | - | - |
Table 2: Cytotoxicity of Aroylindole and TMP Analogue Indole Derivatives (IC50 in µM) [3]
| Compound | Derivative Type | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HCT116 (Colon) |
| Indole Derivative C | Aroylindole | 1.4 | 1.8 | 1.5 | 1.9 |
| Indole Derivative D | TMP analogue | 0.0045 | - | - | - |
| Cisplatin (Control) | - | 1.2 | - | - | - |
Table 3: Cytotoxicity of Indole-Chalcone and Benzimidazole-Indole Derivatives (IC50 in µM) [4]
| Compound | Derivative Type | Activity Range Across Various Cancer Cell Lines |
| Chalcone-Indole Derivative 12 | Chalcone-Indole | 0.22 - 1.80 |
| Benzimidazole-Indole Derivative 8 | Benzimidazole-Indole | Average IC50 of 0.05 |
In Vitro Anti-inflammatory Activity: Targeting Key Mediators
Chronic inflammation is a key driver of various diseases, and indole derivatives have shown promise in modulating inflammatory pathways.[5] A study on ursolic acid derivatives featuring an indole ring demonstrated significant inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
Table 4: In Vitro Anti-inflammatory Activity of Indole-Containing Ursolic Acid Derivatives [6]
| Compound | Description | NO Inhibition IC50 (µM) |
| Ursolic Acid (UA) | Parent Compound | 17.5 ± 2.0 |
| UA-1 | Indole Derivative of UA | 2.2 ± 0.4 |
Experimental Protocols: Methodologies for In Vitro Evaluation
Reproducibility and standardization are paramount in scientific research. The following are detailed protocols for key experiments commonly used to assess the in vitro efficacy of indole derivatives.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells.[7][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the indole derivative and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined from the dose-response curve.[7]
Cell Cycle Analysis by Flow Cytometry
This technique determines the effect of a compound on the distribution of cells throughout the different phases of the cell cycle.[3]
-
Cell Treatment: Cancer cells are treated with the indole derivative at its IC50 concentration for 24-48 hours.[3]
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol overnight.[3]
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.[3]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.[3]
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.[3]
Signaling Pathways and Mechanisms of Action
Indole derivatives exert their therapeutic effects through various mechanisms, often by modulating critical signaling pathways involved in cell proliferation, survival, and inflammation.
Anticancer Mechanisms
Many indole derivatives induce apoptosis (programmed cell death) in cancer cells and can cause cell cycle arrest.[3] Key signaling pathways implicated in the anticancer activity of indole alkaloids include the Mitogen-Activated Protein Kinase (MAPK) pathway.[9][10] The MAPK cascade, which includes ERK, JNK, and p38 kinases, plays a crucial role in cell proliferation, differentiation, and apoptosis.[9] Furthermore, the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, is another significant target for indole-based compounds.[5] Some indole derivatives also function as tubulin polymerization inhibitors, disrupting the formation of microtubules and leading to mitotic arrest.[4][5]
Anti-inflammatory Mechanisms
In the context of inflammation, indole derivatives have been shown to modulate pathways such as the NF-κB and COX-2 pathways.[5] The NF-κB signaling cascade is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
Visualizing the Science: Diagrams of Workflows and Pathways
To further elucidate the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for determining the in vitro cytotoxicity of indole analogs using the MTT assay.
Caption: A simplified representation of the intrinsic apoptosis pathway, a common mechanism of action for anticancer indole derivatives.
Caption: A simplified diagram of the NF-κB signaling pathway, a key target for the anti-inflammatory effects of indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Indole Derivatives in Cancer Research: Evaluating 1H-Indole-2-methanol and Other Key Players
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in the quest for novel anticancer therapeutics. This guide provides an objective comparison of the performance of various indole derivatives, with a special focus on the emerging interest in 1H-Indole-2-methanol and its relationship to well-established and synthetically modified indole compounds in cancer research. We present supporting experimental data, detailed methodologies, and visual representations of key cellular pathways and experimental workflows to facilitate a comprehensive understanding.
While extensive research has highlighted the anticancer properties of numerous indole derivatives, direct comparative data for this compound remains limited in publicly available literature. However, its structural similarity to the well-studied Indole-3-carbinol (I3C) and its use as a synthetic precursor for compounds designed to mimic I3C's anticancer mechanisms suggest its potential significance. This guide will compare the established anticancer activities of prominent indole derivatives such as Indole-3-carbinol (I3C), its metabolic product 3,3'-Diindolylmethane (DIM), and other synthetic indole compounds, providing a framework for evaluating the potential of novel derivatives like this compound.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of various indole derivatives against a panel of human cancer cell lines is a key indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for this evaluation. The following table summarizes the IC50 values for several representative indole derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-carbinol (I3C) | Breast (MCF-7) | 50 - 100 | [1] |
| Prostate (LNCaP) | 50 - 100 | [1] | |
| Colon (HT-29) | 50 - 100 | [1] | |
| 3,3'-Diindolylmethane (DIM) | Breast (MCF-7) | ~25 | [1] |
| Prostate (PC-3) | ~50 | [2] | |
| Pancreatic | ~25 | [3] | |
| Indole-3-acetic acid (IAA) | Various | Generally requires enzymatic activation | [4] |
| (1-methyl-5-nitro-3-phenylindol-2-yl)methanol | Not Available | Not Available | [5] |
| 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-4-methylthiazole | Ovarian (A2780) | 11.6 | [6] |
| Cervical (HeLa) | 22.4 | [6] | |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | Ovarian (A2780) | 12.4 | [6] |
| Cervical (HeLa) | 19.4 | [6] | |
| Arylthioindole Derivative | Breast (MCF-7) | 0.052 | [7] |
| Fused Indole Derivative | Breast (MCF-7) | 0.022 | [5] |
| Lung (A549) | 0.031 | [5] | |
| Cervical (HeLa) | 0.025 | [5] | |
| Colon (HCT116) | 0.028 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, exposure time, and assay method. The data presented here is for comparative purposes. The lack of available data for this compound highlights a gap in the current research landscape.
Mechanisms of Action: A Look at Key Signaling Pathways
Indole derivatives exert their anticancer effects through a multitude of mechanisms, often targeting critical signaling pathways that regulate cell proliferation, survival, and apoptosis. A common target for many natural and synthetic indole compounds is the PI3K/Akt pathway, which is frequently hyperactivated in cancer.
Indole-3-carbinol (I3C) and its dimer DIM have been shown to inhibit the Akt signaling pathway, a crucial mediator of cell survival, thereby promoting apoptosis in cancer cells.[3] While direct evidence for this compound's activity is pending, its use in the synthesis of Akt signaling blockers underscores its potential to target this same critical pathway.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key experiments used to evaluate the anticancer properties of indole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivative and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.
Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the indole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Workflow
The systematic evaluation of a novel compound's anticancer potential follows a well-defined workflow, from initial screening to mechanistic studies.
Conclusion
The indole nucleus is a cornerstone in the development of anticancer agents, with numerous derivatives demonstrating potent and diverse mechanisms of action. While established compounds like Indole-3-carbinol and DIM have paved the way, the exploration of novel derivatives continues to be a promising avenue in cancer research. Although direct comparative data on the anticancer activity of this compound is not yet widely available, its structural relationship to I3C and its role as a synthetic intermediate for targeted cancer therapies suggest that it warrants further investigation. This guide provides a foundational comparison of key indole derivatives, offering researchers a valuable resource for their ongoing efforts to develop more effective and targeted cancer treatments.
References
- 1. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1H-Indole-2-methanol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of small molecules like 1H-Indole-2-methanol is paramount for reliable study outcomes. While specific validated methods for this compound are not extensively published, established analytical techniques for structurally similar indole derivatives provide a strong foundation for developing and validating robust quantitative methods. This guide offers a comparative overview of the most pertinent analytical methods—High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—complete with detailed experimental protocols and expected performance data.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Chromatographic separation followed by detection based on the analyte's absorbance of UV light. | Chromatographic separation coupled with mass analysis of the analyte and its fragments, providing high selectivity and sensitivity. | Separation of volatile compounds followed by mass analysis, suitable for thermally stable and volatile analytes. |
| Selectivity | Moderate; relies on chromatographic resolution to separate from interferences. | Very High; distinguishes analytes based on mass-to-charge ratio and fragmentation patterns.[1][2] | High; provides good separation for volatile compounds and mass spectral identification. |
| Sensitivity | ng/mL to µg/mL range. | fg/mL to pg/mL range.[3] | pg/mL to ng/mL range. |
| Linearity (Typical Range) | 0.1 - 100 µg/mL | 0.01 - 1000 ng/mL[1][4] | 0.1 - 500 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Sample Throughput | High | Medium to High | Medium |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
| Matrix Compatibility | Susceptible to interferences from matrix components that absorb UV light.[3] | Less prone to matrix effects due to high selectivity, but ion suppression can be a factor. | Requires clean samples to avoid contamination of the ion source; derivatization may be necessary. |
Experimental Protocols
The following are detailed methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS. These protocols are based on established methods for similar indole compounds and should be validated for the specific application.[5][6]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine analysis and quantification in less complex sample matrices where high sensitivity is not a primary requirement.[3]
1. Sample Preparation (Protein Precipitation for Biological Samples):
-
To 100 µL of the sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at the wavelength of maximum absorbance for this compound (e.g., 280 nm).[7]
3. Validation Parameters:
-
Linearity: Prepare calibration standards in the range of 0.1 - 100 µg/mL.
-
Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity and selectivity.[1][3]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., plasma diluted with a weak acid).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile[3]
-
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. For the related compound indole, the transition is 118.1 > 91.1 m/z.[1]
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be required for this compound to improve its volatility and chromatographic behavior.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Adjust the pH of the aqueous sample if necessary.
-
Extract the sample with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute in a suitable solvent for injection.
-
(Optional) Derivatize the extract with a suitable agent (e.g., BSTFA) to silylate the hydroxyl group.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]
-
Injector Temperature: 250°C.[8]
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: 40 - 450 m/z.[8]
Workflow and Pathway Visualizations
To ensure the reliability and accuracy of analytical data, a thorough method validation process is essential. The following diagram illustrates the typical workflow for analytical method validation based on ICH Q2(R2) guidelines.
Caption: Workflow for Analytical Method Validation.
The following diagram illustrates a generalized experimental workflow for the quantification of an analyte from a biological matrix.
Caption: General Experimental Workflow for Analyte Quantification.
References
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. phytopharmajournal.com [phytopharmajournal.com]
Safety Operating Guide
Navigating the Safe Disposal of 1H-Indole-2-methanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 1H-Indole-2-methanol are paramount to ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, adhering to standard safety protocols.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance that can cause serious eye damage.[1][2][3] Adherence to strict safety protocols is essential to mitigate risks. Before handling, it is crucial to be familiar with the following hazard classifications and personal protective equipment (PPE) requirements.
| Hazard Classification & Precautionary Statements | Required Personal Protective Equipment (PPE) |
| GHS Pictogram: GHS05 (Corrosion) | Eye/Face Protection: Safety glasses or goggles are mandatory.[4] |
| Signal Word: Danger[1] | Hand Protection: Wear protective gloves to prevent skin contact.[4] |
| Hazard Statement: H318 - Causes serious eye damage.[1][2] | Respiratory Protection: In case of dust formation, use a dust mask (e.g., type N95).[1] |
| Precautionary Statements: P280, P305+P351+P338[1] | Protective Clothing: A lab coat or other suitable protective clothing should be worn.[4] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to prevent its release into the environment and to ensure that all waste is managed by an approved waste disposal facility.[4][5] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE.
-
Place these materials in a designated and clearly labeled waste container that is chemically resistant and has a secure lid.[4]
2. Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
This storage area should be clearly marked as a hazardous waste accumulation point.[4]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the appropriate hazard pictograms, such as the corrosion symbol.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[4][5]
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding environmental responsibility.
References
Essential Safety and Operational Guide for 1H-Indole-2-methanol
This guide provides critical safety and logistical information for the handling and disposal of 1H-Indole-2-methanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure and mitigating risks.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended personal protective equipment.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects eyes and face from splashes of the chemical, which is classified as causing serious eye damage (H318).[1][2][3][4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and proper removal techniques must be followed to avoid skin contamination. | Prevents direct skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher level of respiratory protection should be used when handling the solid powder, especially if engineering controls like a fume hood are not available or are insufficient to control dust. | Prevents inhalation of dust particles.[1][2] |
| Skin and Body Protection | A standard laboratory coat should be worn. Ensure all skin is covered by wearing long pants and closed-toe shoes. | Protects skin from accidental contact with the chemical. |
Operational and Disposal Plan
Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and an eyewash station are readily accessible. All work with solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust inhalation.[2]
-
Weighing and Transfer: Use the smallest amount of the chemical necessary for the experiment. When weighing and transferring the solid, take care to avoid the formation of dust.[2]
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Spill Procedures: In case of a small spill, and if it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
Storage:
Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.[2]
Disposal Plan:
All waste, including the chemical itself and any contaminated materials (e.g., gloves, weighing paper), must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid this compound and any contaminated disposable materials in a clearly labeled, sealed container designated for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
